4-Bromo-6,7-dimethoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVHJHVTRNXFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583005 | |
| Record name | 4-Bromo-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666734-51-6 | |
| Record name | 4-Bromo-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-6,7-dimethoxyquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of 4-Bromo-6,7-dimethoxyquinoline. The information is curated for professionals in chemical research and drug development, with a focus on providing practical data and methodologies.
Core Chemical Properties
This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Its physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 666734-51-6 |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not reported in available literature |
| Boiling Point | 359.2 ± 37.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Flash Point | 171.0 ± 26.5 °C |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water. |
Spectroscopic Profile
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 - 8.7 | d | ~4.5 - 5.0 | H-2 |
| ~7.3 - 7.5 | d | ~4.5 - 5.0 | H-3 |
| ~7.2 - 7.4 | s | - | H-5 |
| ~7.0 - 7.2 | s | - | H-8 |
| ~4.0 | s | - | OCH₃ (C7) |
| ~3.9 | s | - | OCH₃ (C6) |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 157 | C-7 |
| ~150 - 152 | C-6 |
| ~148 - 150 | C-2 |
| ~145 - 147 | C-8a |
| ~138 - 140 | C-4 |
| ~121 - 123 | C-4a |
| ~120 - 122 | C-3 |
| ~108 - 110 | C-5 |
| ~100 - 102 | C-8 |
| ~56.5 | OCH₃ (C7) |
| ~56.0 | OCH₃ (C6) |
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2950 - 2850 | Aliphatic C-H stretch (methoxy) |
| ~1600 - 1450 | Aromatic C=C and C=N ring stretch |
| ~1275 - 1200 | Aryl-O stretch (asymmetric) |
| ~1075 - 1020 | Aryl-O stretch (symmetric) |
| ~600 - 500 | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 267/269 | [M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotope pattern) |
| 252/254 | [M - CH₃]⁺ |
| 238/240 | [M - C₂H₅]⁺ |
| 188 | [M - Br]⁺ |
| 159 | [M - Br - CHO]⁺ |
Synthesis and Reactivity
Synthetic Pathway
This compound can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below, commencing from 3,4-dimethoxyaniline.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1-3: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
This precursor can be synthesized via the Gould-Jacobs reaction. 3,4-Dimethoxyaniline is reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. The resulting ester is then saponified and decarboxylated under basic conditions, followed by acidic workup to yield 4-hydroxy-6,7-dimethoxyquinoline.
Step 4: Bromination of 4-Hydroxy-6,7-dimethoxyquinoline
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).
-
Add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure this compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by the quinoline ring system and the bromine substituent.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is key for the synthesis of diverse derivatives.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.
-
C-H Activation/Functionalization: The quinoline core itself can undergo regioselective C-H functionalization, although the existing substituents will influence the position of further reactions.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the quinoline scaffold is a cornerstone in the development of various therapeutic agents. Notably, the closely related compound, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, is a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] This suggests that this compound could serve as a valuable intermediate or scaffold for the design of novel kinase inhibitors.
EGFR Signaling Pathway and Potential Point of Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers. ATP-competitive inhibitors block the kinase activity of EGFR, thereby inhibiting downstream signaling.
Caption: Potential inhibition of the EGFR signaling pathway.
Experimental and Developmental Workflows
Synthesis and Characterization Workflow
A logical workflow for the synthesis and characterization of this compound and its derivatives is crucial for ensuring the quality and reproducibility of research findings.
Caption: Workflow for synthesis and characterization.
This technical guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of this compound. The provided data and protocols are intended to facilitate further investigation into this and related compounds in the pursuit of novel scientific discoveries and therapeutic agents.
References
An In-depth Technical Guide to 4-Bromo-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-6,7-dimethoxyquinoline, a key intermediate in the synthesis of targeted therapeutics. This document details its chemical properties, synthesis, and applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.
Compound Identification and Properties
This compound is a heterocyclic aromatic compound. Its unique structure makes it a valuable building block in the synthesis of various biologically active molecules.
The definitive CAS Registry Number for this compound is 666734-51-6 .[1][2][3][4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 666734-51-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | This compound | [3] |
| Physical Form | Solid (presumed) | [6] |
| Storage Temperature | 2-8°C (recommended for similar bromoquinolines) | [6] |
Synthesis of this compound and its Derivatives
A plausible synthetic workflow for obtaining this compound and its subsequent conversion to a bioactive derivative is outlined below.
Caption: General synthetic workflow for this compound and its derivatives.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[7][10] this compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, especially in the development of kinase inhibitors for cancer therapy.[11]
Derivatives synthesized from the related 4-chloro-6,7-dimethoxyquinoline, such as Cabozantinib and Tivozanib, are potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met and VEGFR.[7][9] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.[12]
The general mechanism of action for many quinoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and activation of downstream signaling pathways.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a quinoline derivative.
Experimental Protocols
The following are representative experimental protocols derived from the synthesis of structurally related compounds. Researchers should adapt and optimize these procedures for their specific needs.
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate Analog)
This protocol describes the synthesis of the chloro-analog, which is expected to have similar reactivity to the bromo-analog. The synthesis of this compound would likely follow a similar procedure, substituting a brominating agent for the chlorinating agent.
-
Materials: 4-Hydroxy-6,7-dimethoxyquinoline, Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.[8]
-
Procedure:
-
In a round-bottom flask under a fume hood, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).[8]
-
Carefully add phosphorus oxychloride (10-15 equivalents).[8]
-
Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring.[8]
-
Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.[8]
-
Extract the product with dichloromethane.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography to yield 4-chloro-6,7-dimethoxyquinoline.[8]
-
Protocol 2: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives
This protocol details the nucleophilic aromatic substitution reaction to form the final bioactive compounds.[12]
-
Materials: 4-Chloro-6,7-dimethoxyquinoline (or the bromo-analog), substituted aniline, Isopropanol.[12]
-
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.2 equivalents) in isopropanol is prepared.[12]
-
The reaction mixture is stirred at reflux for approximately 5 hours.[12]
-
The mixture is then concentrated under reduced pressure.[12]
-
The resulting solid residue is purified by column chromatography on silica gel to yield the target 6,7-dimethoxy-4-anilinoquinoline derivative.[12]
-
Quantitative Data for Related Compounds
While no specific quantitative biological data for this compound itself was found, the following table presents IC₅₀ values for derivatives of the structurally similar 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline scaffolds, highlighting the potential of this chemical class.
Table 2: Biological Activity of Structurally Related Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC₅₀ Value | Reference |
| WHI-P154 (a dimethoxyquinazoline) | JAK3 | 1.8 µM | [13] |
| WHI-P154 (a dimethoxyquinazoline) | EGFR | 4 nM | [13] |
| 6,7-dimethoxy-4-anilinoquinoline (Compound 12n) | c-Met | 0.030 ± 0.008 µM | [12] |
Note: The data presented is for structurally related but distinct molecules and should be used as a reference for the potential activity of derivatives of this compound.
This guide demonstrates the significance of this compound as a valuable intermediate in the field of medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors underscores its importance for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
References
- 1. 666734-51-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 666734-51-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [synhet.com]
- 4. eMolecules this compound | 666734-51-6 | MFCD08063223 | Fisher Scientific [fishersci.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 4-溴喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-Bromo-6,7-dimethoxyquinoline, a valuable quinoline derivative, starting from the readily available precursor, 3,4-dimethoxyaniline. This multi-step synthesis involves the formation of a key 4-hydroxyquinoline intermediate, followed by halogenation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from 3,4-dimethoxyaniline is a well-established process that proceeds through three main stages:
-
Gould-Jacobs Reaction: The initial step involves the condensation of 3,4-dimethoxyaniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the heterocyclic core. This reaction, known as the Gould-Jacobs reaction, is a cornerstone in quinoline synthesis.[1]
-
Intermediate Formation: The Gould-Jacobs reaction yields ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation produce the key intermediate, 4-hydroxy-6,7-dimethoxyquinoline.
-
Halogenation: The final step involves the conversion of the 4-hydroxy group to a bromine atom. This is typically achieved through an intermediate chlorination step to form 4-chloro-6,7-dimethoxyquinoline, followed by a halogen exchange reaction, or potentially through direct bromination.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline (Intermediate D)
This step is accomplished via the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation.
2.1.1. Gould-Jacobs Reaction
-
Reaction: 3,4-dimethoxyaniline is reacted with diethyl ethoxymethylenemalonate to form an intermediate which is then cyclized at high temperature.[1]
-
Procedure:
-
A mixture of 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate is heated.
-
The reaction is typically carried out in a high-boiling solvent such as diphenyl ether or under solvent-free conditions.
-
The mixture is heated to a high temperature (typically around 250 °C) to induce cyclization.
-
Upon cooling, the intermediate product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, precipitates and can be collected by filtration.
-
2.1.2. Hydrolysis and Decarboxylation
-
Reaction: The ester group of the intermediate is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield 4-hydroxy-6,7-dimethoxyquinoline.
-
Procedure:
-
The ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate is suspended in an aqueous solution of a strong base, such as potassium hydroxide.[2]
-
The mixture is heated, often under microwave irradiation, to facilitate both hydrolysis and decarboxylation.[2]
-
After the reaction is complete, the mixture is cooled and acidified to a pH of approximately 6 with an acid like acetic acid.[2]
-
The precipitated 4-hydroxy-6,7-dimethoxyquinoline is then collected by filtration, washed, and dried.
-
The experimental workflow for this stage is as follows:
Figure 2: Workflow for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline.
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinoline (Intermediate E)
-
Reaction: The hydroxyl group of 4-hydroxy-6,7-dimethoxyquinoline is replaced with a chlorine atom using a chlorinating agent.
-
Procedure:
-
4-hydroxy-6,7-dimethoxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
-
The reaction can be carried out using POCl₃ as both the reagent and the solvent, or in a high-boiling solvent like diethylene glycol dimethyl ether.[3][5]
-
The reaction mixture is heated to around 100 °C for several hours.[3][4]
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The reaction mixture is then carefully quenched by pouring it into a cold aqueous solution of a base, such as potassium carbonate, with vigorous stirring.[4]
-
The precipitated 4-chloro-6,7-dimethoxyquinoline is collected by filtration, washed, and can be purified by recrystallization.[4]
-
Step 3: Synthesis of this compound (Final Product F)
While a direct, high-yield bromination of 4-hydroxy-6,7-dimethoxyquinoline can be challenging, a common strategy involves the conversion of the more readily available 4-chloro intermediate.
-
Reaction: A halogen exchange reaction (Finkelstein reaction) can be employed to replace the chlorine atom with a bromine atom. Alternatively, direct bromination of the 4-hydroxy intermediate using a suitable brominating agent like phosphorus(V) bromide or phosphoryl bromide has been reported for other quinoline systems.
-
General Procedure (Halogen Exchange):
-
4-chloro-6,7-dimethoxyquinoline is dissolved in a suitable solvent.
-
A source of bromide ions, such as sodium bromide or another metal bromide, is added.
-
The reaction may be facilitated by a phase-transfer catalyst.
-
The mixture is heated to drive the equilibrium towards the formation of the bromo derivative.
-
Workup typically involves extraction and purification by chromatography or recrystallization.
-
Quantitative Data
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline
| Parameter | Value/Condition | Reference |
| Starting Material | 3,4-dimethoxyaniline | [6] |
| Reagent | Diethyl ethoxymethylenemalonate | [1] |
| Reaction Type | Gould-Jacobs Reaction | [1] |
| Cyclization Temp. | ~250 °C | |
| Hydrolysis Reagent | Potassium Hydroxide | [2] |
| Decarboxylation | Heat (Microwave assisted) | [2] |
| Yield | ~90% (for hydrolysis/decarboxylation) | [2] |
| Melting Point | Not specified | |
| Appearance | Slightly pale yellow to yellow solid |
Table 2: Synthesis of 4-chloro-6,7-dimethoxyquinoline
| Parameter | Value/Condition | Reference |
| Starting Material | 4-hydroxy-6,7-dimethoxyquinoline | [3][4] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3][4] |
| Solvent | POCl₃ or Diethylene glycol dimethyl ether | [3][5] |
| Reaction Temp. | 100 °C | [3][4] |
| Reaction Time | 6 hours | [4] |
| Yield | 79.2% | [3][5] |
| Appearance | Gray solid | [3] |
Table 3: Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Starting Material | 4-chloro-6,7-dimethoxyquinoline | |
| Reaction Type | Halogen Exchange (Finkelstein) | |
| Brominating Agent | Metal Bromide (e.g., NaBr) | |
| Yield | Not specified | |
| Characterization | Spectroscopic data available |
Conclusion
The synthesis of this compound from 3,4-dimethoxyaniline is a robust and well-documented process. The key steps, including the Gould-Jacobs reaction and subsequent halogenation, are fundamental transformations in heterocyclic chemistry. This guide provides a detailed framework for researchers and professionals in drug development to successfully synthesize this important quinoline derivative. Further optimization of the final bromination step may be required to achieve high yields and purity.
References
The Strategic Intermediate: A Technical Guide to 4-Bromo-6,7-dimethoxyquinoline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6,7-dimethoxyquinoline is a pivotal heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules, most notably in the development of targeted cancer therapies. Its quinoline scaffold, substituted with a reactive bromine atom at the 4-position and methoxy groups at the 6- and 7-positions, provides a versatile platform for the construction of potent enzyme inhibitors. This technical guide delineates the synthesis, key reactions, and therapeutic context of this compound, with a focus on its role in the development of tyrosine kinase inhibitors that target critical signaling pathways in oncology, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) pathways. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Chemical Properties and Specifications
This compound is a crystalline solid with the following key properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| CAS Number | 666734-51-6 |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 138-142 °C |
| Boiling Point | 359.2 ± 37.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Solubility | Soluble in dichloromethane, chloroform, and hot ethanol |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key steps involve the construction of the 6,7-dimethoxyquinolin-4-ol core, followed by bromination.
Synthesis of 6,7-dimethoxyquinolin-4-ol
A common and efficient route to the quinolinol intermediate starts from 3,4-dimethoxyaniline.
Experimental Protocol: Synthesis of 6,7-dimethoxyquinolin-4-ol
-
Step 1: Gould-Jacobs Reaction. In a high-temperature reactor, 3,4-dimethoxyaniline (1.0 eq) and diethyl malonate (1.2 eq) are heated at 240-250 °C for 2 hours. The reaction mixture is then cooled to 100 °C, and diphenyl ether is added. The mixture is heated to 250 °C, and the ethanol formed during the reaction is distilled off. After cooling, the solid product, 6,7-dimethoxy-4-hydroxyquinoline-3-carboxylate, is filtered and washed with toluene.
-
Step 2: Saponification. The crude carboxylate is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2 hours.
-
Step 3: Decarboxylation. The reaction mixture is cooled, and the pH is adjusted to ~5 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 6,7-dimethoxyquinolin-4-ol.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Dimethoxyaniline, Diethyl malonate | Diphenyl ether | 240-250 | 2 | ~75 |
| 2 | 6,7-Dimethoxy-4-hydroxyquinoline-3-carboxylate | 10% NaOH (aq) | Reflux | 2 | >95 |
| 3 | Saponified intermediate | Conc. HCl | Room Temp. | - | >95 |
Bromination of 6,7-dimethoxyquinolin-4-ol
The hydroxyl group at the 4-position is converted to a bromine atom using a suitable brominating agent.
Experimental Protocol: Synthesis of this compound
-
Step 1: Bromination. 6,7-dimethoxyquinolin-4-ol (1.0 eq) is added to a flask containing phosphorus oxybromide (POBr₃, 3.0 eq). The mixture is heated to 120 °C and stirred for 4 hours.
-
Step 2: Work-up. The reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.
-
Step 3: Extraction and Purification. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.
| Step | Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6,7-Dimethoxyquinolin-4-ol | POBr₃ | 120 | 4 | ~85 |
Utility in Pharmaceutical Synthesis: A Case Study in Tyrosine Kinase Inhibitor Development
This compound is a valuable building block for the synthesis of multi-targeted tyrosine kinase inhibitors. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl and heteroaryl moieties.
Representative Reaction: Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup. In a round-bottom flask, this compound (1.0 eq), an arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) are combined.
-
Reaction Execution. The flask is evacuated and backfilled with an inert gas (e.g., argon). A mixture of toluene and water (e.g., 4:1) is added, and the reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Work-up and Purification. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 12 | 70-90 |
Targeted Signaling Pathways in Oncology
Derivatives of this compound are often designed to inhibit receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. Key targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Mesenchymal-Epithelial Transition factor (MET), also known as the hepatocyte growth factor receptor (HGFR).
The binding of ligands such as VEGF and HGF to their respective receptors, VEGFR and MET, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis.[1][2][3][4][5] Tyrosine kinase inhibitors derived from this compound competitively bind to the ATP-binding pocket of these receptors, thereby preventing their phosphorylation and blocking the downstream signaling cascades.
Conclusion
This compound represents a strategically important intermediate for the synthesis of sophisticated pharmaceutical agents, particularly in the realm of oncology. Its versatile chemical nature allows for the construction of a diverse library of compounds with tunable pharmacological profiles. The synthetic routes and reaction protocols detailed in this guide provide a solid foundation for researchers to leverage this key building block in the development of next-generation targeted therapies. The ability of its derivatives to inhibit critical signaling pathways such as VEGFR and MET underscores its continued relevance in the pursuit of more effective treatments for cancer and other diseases.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Spectroscopic Characterization of 4-Bromo-6,7-dimethoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 4-Bromo-6,7-dimethoxyquinoline based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 | 8.5 - 8.8 | d | |
| H-3 | 7.2 - 7.5 | d | |
| H-5 | 7.0 - 7.3 | s | |
| H-8 | 7.6 - 7.9 | s | |
| 6-OCH₃ | 3.9 - 4.1 | s | |
| 7-OCH₃ | 3.9 - 4.1 | s |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 153 |
| C-3 | 121 - 124 |
| C-4 | 135 - 138 |
| C-4a | 148 - 151 |
| C-5 | 105 - 108 |
| C-6 | 155 - 158 |
| C-7 | 152 - 155 |
| C-8 | 100 - 103 |
| C-8a | 145 - 148 |
| 6-OCH₃ | 55 - 58 |
| 7-OCH₃ | 55 - 58 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=N (quinoline ring) | 1600 - 1650 | Medium to Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (methoxy) | 1000 - 1300 | Strong |
| C-Br | 500 - 600 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 269/271 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine. |
| 254/256 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 226/228 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 190 | [M - Br]⁺ | Loss of a bromine radical. |
| 175 | [M - Br - CH₃]⁺ | Loss of a methyl radical after the loss of bromine. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of dry, purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed absorption bands with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.
-
If necessary, filter the solution to remove any particulate matter.
Mass Spectrum Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50 - 500.
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Identify the major fragment ions and propose plausible fragmentation pathways.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Biological Potential of 4-Bromo-6,7-dimethoxyquinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Within this class, molecules featuring a 6,7-dimethoxy substitution pattern are of particular interest. This motif is a key feature in numerous potent anti-cancer agents, including several clinically approved tyrosine kinase inhibitors (TKIs), where it often contributes to favorable binding at the ATP-binding site of target kinases.[2][3] The functionalization at the 4-position of the quinoline ring is a critical determinant of biological activity, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the potential biological activities of 4-bromo-6,7-dimethoxyquinoline derivatives. While direct research on this specific substitution pattern is emerging, a wealth of data from structurally analogous compounds—including 4-chloro, 4-alkoxy, and 4-anilino derivatives—allows for a robust, evidence-based extrapolation of their likely mechanisms of action and therapeutic potential. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing key cellular pathways.
Potential Biological Activities and Mechanisms of Action
The primary therapeutic potential of this compound derivatives appears to be in oncology. The bromo-substituent at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to generate a diverse library of compounds. The anticipated mechanisms of action, based on closely related analogues, include receptor tyrosine kinase (RTK) inhibition, topoisomerase I inhibition, and the induction of apoptosis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
The 6,7-dimethoxyquinoline scaffold is a well-established pharmacophore for targeting RTKs, which are critical drivers of cancer cell growth, proliferation, and survival.[3] Derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline are key intermediates in the synthesis of potent TKIs that target receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met.[2] Similarly, 4-phenoxy-quinoline derivatives with the same 6,7-dimethoxy pattern have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and c-Met, as well as the downstream PI3K/Akt/mTOR signaling cascade.[3]
The mechanism involves competitive binding at the intracellular ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways that promote tumorigenesis.
Topoisomerase I Inhibition
Recent studies have identified 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of Topoisomerase I (TOP1) inhibitors.[1] TOP1 is a nuclear enzyme essential for DNA replication and transcription; it functions by creating transient single-strand breaks to relieve torsional stress. TOP1 inhibitors trap the enzyme-DNA complex, known as the TOP1 cleavage complex (TOP1cc), preventing the re-ligation of the DNA strand.[1] This stabilization leads to the accumulation of DNA strand breaks during replication, ultimately triggering cell death. The planar quinoline core is well-suited for intercalation into the DNA base pairs at the site of cleavage.[1]
Induction of Apoptosis
A common downstream consequence of both RTK and TOP1 inhibition is the induction of apoptosis, or programmed cell death. By blocking pro-survival signals (from RTKs) or causing catastrophic DNA damage (from TOP1 inhibition), these derivatives can trigger the intrinsic apoptotic pathway. A study on the structurally related 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline showed it caused apoptotic cell death in human glioblastoma cells.[4][5] This process is often characterized by the activation of caspase enzymes and the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).[6]
Quantitative Biological Data
The following tables summarize the in vitro anticancer activity of representative 6,7-dimethoxyquinoline and 6,7-dimethoxyquinazoline derivatives from which the activity of 4-bromo analogues can be inferred.
Table 1: Cytotoxicity of 6,7-Dimethoxyquinazoline/quinoline Derivatives
| Compound/Analogue | Structure | Cell Line(s) | Activity Metric (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| WHI-P154 | 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 (Glioblastoma) | Micromolar range | [4][5] |
| EGF-P154 | EGF conjugate of WHI-P154 | U373, U87 (Glioblastoma) | 813 ± 139 nM | [4] |
| Compound 14m | 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinoline | LOX IMVI (Melanoma) | 0.116 µM | [1] |
| Compound 14m | 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinoline | SR (Leukemia) | 0.133 µM | [1] |
| Compound 14m | 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)-6,7-dimethoxyquinoline | T-47D (Breast Cancer) | 0.472 µM | [1] |
| Compound 11 | 4-[4'-(N,N-Dimethylamino)benzoyl]-6,7,8-trimethoxyquinoline | KB (Oral Cancer) | 217 nM | [7] |
| Compound 11 | 4-[4'-(N,N-Dimethylamino)benzoyl]-6,7,8-trimethoxyquinoline | HT-29 (Colon Cancer) | 327 nM |[7] |
Note: GI₅₀ refers to the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. Below are generalized protocols for key experiments relevant to the study of this compound derivatives.
General Synthesis of 4-Substituted-6,7-dimethoxyquinolines
The synthesis of this compound serves as a gateway to a wide range of derivatives. A common strategy involves the construction of the quinolin-4-one core, followed by halogenation.
-
Cyclization: React 3,4-dimethoxyaniline with an appropriate three-carbon synthon (e.g., diethyl malonate) under thermal or acid-catalyzed conditions (e.g., Gould-Jacobs reaction) to form 4-hydroxy-6,7-dimethoxyquinoline.
-
Bromination: Treat the resulting quinolin-4-one with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃, typically with heating, to yield this compound.
-
Nucleophilic Aromatic Substitution (SₙAr): The 4-bromo derivative can then be reacted with various nucleophiles (e.g., amines, phenols, thiols) in the presence of a base (e.g., DIPEA, K₂CO₃) and optionally a palladium catalyst (for reactions like Suzuki or Buchwald-Hartwig coupling) to generate a library of 4-substituted analogues. Reaction progress is monitored by TLC or LC-MS.
-
Purification: The final products are purified using column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
TOP1-Mediated DNA Cleavage Assay
This assay determines if a compound can stabilize the TOP1-DNA cleavage complex.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and reaction buffer in a microcentrifuge tube.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a negative control (no compound) and a positive control (e.g., camptothecin).
-
Incubation: Incubate the mixture at 37 °C for 30 minutes to allow for the cleavage reaction and complex stabilization.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to dissociate the enzyme from DNA) and proteinase K (to digest the enzyme).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different DNA topoisomers (supercoiled, nicked/relaxed) are well separated.
-
Visualization: Visualize the DNA bands under UV light. An increase in the amount of the nicked form of the plasmid DNA in the presence of the compound indicates stabilization of the TOP1-DNA cleavage complex.
Experimental and Screening Workflow
A logical workflow is essential for the efficient evaluation of newly synthesized compounds.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Drawing from extensive research on structurally related analogues, these derivatives are predicted to exert their effects through the potent inhibition of key oncogenic pathways, including receptor tyrosine kinase signaling and DNA topoisomerase I activity, ultimately leading to cancer cell death. The bromine atom at the 4-position provides a crucial synthetic handle for creating diverse chemical libraries, enabling the fine-tuning of activity and the optimization of drug-like properties. The quantitative data, experimental protocols, and mechanistic visualizations provided in this guide offer a solid foundation for researchers to explore, synthesize, and evaluate this compelling class of molecules in the ongoing search for more effective cancer therapies.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Bromo-6,7-dimethoxyquinoline as a Building Block for Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved therapeutic agents. Within this class of compounds, 4-bromo-6,7-dimethoxyquinoline has emerged as a highly versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the 4-position provides a reactive handle for the introduction of various pharmacophores, while the 6,7-dimethoxy substitution pattern is frequently associated with enhanced binding affinity and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the utility of this compound in the design and synthesis of kinase inhibitors, with a focus on key oncogenic targets such as c-Met, EGFR, and VEGFR.
The Synthetic Utility of the 4-Bromo Substituent
The bromine atom at the 4-position of the quinoline ring is the linchpin of its synthetic utility. It readily participates in a variety of cross-coupling reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings. This allows for the facile introduction of a diverse array of side chains, particularly anilino- and other amino-containing moieties, which are crucial for interacting with the ATP-binding site of various kinases.
A common and effective strategy for the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives involves the direct reaction of this compound with a substituted aniline under thermal or microwave conditions, often in the presence of an acid catalyst.
Quantitative Analysis of Kinase Inhibitory Activity
Derivatives of this compound have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The following tables summarize the in vitro activity of selected 6,7-dimethoxy-4-anilinoquinoline derivatives against the c-Met kinase and various cancer cell lines.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound Reference | R Group on Anilino Moiety | c-Met IC50 (µM) |
| 12f [1] | 4-chloro-phenyl-1H-benzo[d]imidazol-6-yl | > 10 |
| 12g [1] | 4-bromo-phenyl-1H-benzo[d]imidazol-6-yl | 0.055 ± 0.010 |
| 12j [1] | 2-methyl-phenyl-1H-benzo[d]imidazol-6-yl | 0.048 ± 0.005 |
| 12l [1] | 4-methyl-phenyl-1H-benzo[d]imidazol-6-yl | 0.045 ± 0.006 |
| 12n [1][2][3] | 4-methoxy-phenyl-1H-benzo[d]imidazol-6-yl | 0.030 ± 0.008 |
| Cabozantinib (Control) [3] | - | 0.005 ± 0.001 |
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
| Compound Reference | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MKN-45 (Gastric Cancer) IC50 (µM) |
| 12f [1] | 10.1 ± 1.2 | 8.9 ± 0.9 | 15.2 ± 1.8 |
| 12g [1] | 9.8 ± 1.1 | 8.1 ± 0.7 | 14.8 ± 1.5 |
| 12j [1] | 8.5 ± 0.9 | 7.2 ± 0.8 | 14.1 ± 1.2 |
| 12l [1] | 8.1 ± 0.8 | 6.9 ± 0.5 | 13.8 ± 1.1 |
| 12n [4] | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib (Control) [3] | 0.15 ± 0.02 | 0.52 ± 0.06 | 0.03 ± 0.004 |
Experimental Protocols
General Procedure for the Synthesis of 6,7-dimethoxy-4-anilinoquinoline Derivatives
This protocol is adapted from the synthesis of analogous compounds from 4-chloro-6,7-dimethoxyquinoline and is applicable to this compound due to the similar reactivity of the 4-halo substituent in nucleophilic aromatic substitution.[1]
Materials:
-
This compound
-
Substituted aniline (1.2 equivalents)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
A mixture of this compound (1 equivalent) and the appropriate substituted aniline (1.2 equivalents) is suspended in isopropanol in a round-bottom flask.
-
The reaction mixture is stirred and heated to reflux for 5-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of dichloromethane and methanol to afford the pure target compound.
-
The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against target kinases is determined using a variety of available assay formats. A common method is the Caliper motility shift assay.[3]
General Workflow:
-
Preparation of Reagents: The kinase, substrate (e.g., a fluorescently labeled peptide), ATP, and test compounds are prepared in an appropriate assay buffer.
-
Reaction: The kinase, substrate, and test compound (at various concentrations) are incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP.
-
Detection: The reaction is allowed to proceed for a defined period, after which the amount of phosphorylated substrate is quantified. In the Caliper assay, this is achieved by electrophoretically separating the phosphorylated and unphosphorylated peptides.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
General Workflow:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibitors derived from this compound primarily target receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in many cancers.[2][3] Aberrant c-Met signaling can lead to increased cell proliferation, survival, migration, and invasion.
Inhibition of the c-Met signaling pathway by 6,7-dimethoxyquinoline derivatives.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is another critical RTK implicated in the development and progression of various solid tumors. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth and proliferation.
Blockade of the EGFR signaling cascade by 6,7-dimethoxyquinoline-based inhibitors.
VEGFR Signaling Pathway
Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are central regulators of angiogenesis, the formation of new blood vessels.[5][6] Inhibiting VEGFR signaling can starve tumors of the nutrients and oxygen they need to grow and metastasize.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Bromo-6,7-dimethoxyquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-bromo-6,7-dimethoxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are critical drivers of tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, with a focus on their application as kinase inhibitors. We will delve into the signaling pathways associated with these targets, present quantitative data on the inhibitory potency of various derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation.
Core Synthetic Strategy
The synthesis of this compound derivatives typically commences with the preparation of the key intermediate, 4-chloro-6,7-dimethoxyquinoline. This intermediate is then subjected to nucleophilic aromatic substitution with various anilines or phenols to yield the final 4-anilino or 4-phenoxy derivatives.
Synthesis of 4-Chloro-6,7-dimethoxyquinoline
A common synthetic route to 4-chloro-6,7-dimethoxyquinoline is outlined below. The process begins with the nitration of 3,4-dimethoxyacetophenone, followed by condensation and reductive cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. The final step involves chlorination to yield the desired intermediate.
Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.
General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives
The final derivatives are typically synthesized via a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and a substituted aniline.[1]
General workflow for the synthesis of 4-anilino derivatives.
Key Therapeutic Targets and Signaling Pathways
Derivatives of this compound have been extensively investigated as inhibitors of several key receptor tyrosine kinases (RTKs) implicated in cancer. The primary targets identified to date are the Epidermal Growth Factor Receptor (EGFR), the Mesenchymal-Epithelial Transition factor (c-Met), and FMS-like Tyrosine Kinase 3 (FLT3).
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Overexpression or constitutive activation of EGFR is a common feature in many solid tumors, making it a prime target for cancer therapy.[2] 4-Anilinoquinazoline and 4-anilinoquinoline derivatives have been shown to be potent EGFR inhibitors.[3][4]
Signaling Pathway:
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] These pathways ultimately lead to the transcription of genes involved in cell growth and survival.
Simplified EGFR signaling pathway and its inhibition.
c-Met (Hepatocyte Growth Factor Receptor)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in embryonic development, tissue regeneration, and wound healing.[5] However, aberrant c-Met signaling is implicated in the growth, invasion, and metastasis of numerous cancers.[5] Several 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent c-Met inhibitors.[1][6]
Signaling Pathway:
Binding of HGF to c-Met leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT signaling cascades. These pathways promote cell proliferation, motility, and invasion.[7]
Simplified c-Met signaling pathway and its inhibition.
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] Consequently, FLT3 has become a key therapeutic target for AML, and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives have shown promise as FLT3 inhibitors.[9]
Signaling Pathway:
Ligand-independent constitutive activation of mutant FLT3 leads to the activation of several downstream signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which drive the proliferation and survival of leukemic cells.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Reactivity of the C-Br Bond in 4-Bromo-6,7-dimethoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, 4-bromo-6,7-dimethoxyquinoline stands out as a versatile intermediate, primarily due to the reactivity of its carbon-bromine (C-Br) bond at the 4-position. This technical guide provides an in-depth exploration of the reactivity of this C-Br bond, focusing on key synthetic transformations that are crucial for the development of novel drug candidates. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the practical application of this valuable building block in a research and development setting.
Nucleophilic Aromatic Substitution: A Gateway to Diverse Functionalities
The electron-withdrawing nature of the quinoline ring system activates the C4-position for nucleophilic aromatic substitution (SNAr). While the chloro-analogue is also commonly used, the C-Br bond in this compound offers a different reactivity profile, often requiring slightly modified conditions to achieve optimal results. This section details the reaction of this compound with various nucleophiles, providing a foundation for the synthesis of a wide array of derivatives.
Reaction with Amines (Anilines and Alicyclic Amines)
The displacement of the bromide with nitrogen nucleophiles is a fundamental transformation for accessing 4-aminoquinoline derivatives, a class of compounds with a rich history in drug discovery.
Table 1: Nucleophilic Aromatic Substitution of 4-Chloro-6,7-dimethoxyquinoline with Various Anilines
| Entry | Aniline Derivative | Yield (%) |
| 1 | 2-Fluoroaniline | 54 |
| 2 | 2-Chlorophenyl)-1H-benzo[d]imidazol-6-amine | 51 |
| 3 | 4-Chlorophenyl)-1H-benzo[d]imidazol-6-amine | 58 |
| 4 | 4-Bromophenyl)-1H-benzo[d]imidazol-6-amine | 64 |
| 5 | 3-Iodophenyl)-1H-benzo[d]imidazol-6-amine | 60 |
| 6 | 3,4-Dichlorophenyl)-1H-benzo[d]imidazol-6-amine | 52 |
Data adapted from a study on the corresponding 4-chloro-6,7-dimethoxyquinoline, providing a strong predictive basis for the reactivity of the bromo-analogue.[1]
Experimental Protocol: General Procedure for the Reaction of 4-Chloro-6,7-dimethoxyquinoline with Substituted Anilines [1]
A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) is stirred at reflux for 5 hours. The reaction mixture is then concentrated under reduced pressure. The resulting solid residue is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (typically 10:1) to afford the target 4-anilino-6,7-dimethoxyquinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space
The C-Br bond in this compound is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, opening up a vast chemical space for drug discovery. This section will outline the general principles and provide model experimental protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6,7-dimethoxyquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water) is added the desired arylboronic acid (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%) is then added, and the reaction mixture is heated to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6,7-dimethoxyquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines under milder conditions than traditional methods.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 1.2-2.0 equiv relative to palladium), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv). The desired amine (1.1-1.5 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) are then added. The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Heck Reaction for the Synthesis of 4-Alkenyl-6,7-dimethoxyquinolines
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Experimental Protocol: General Procedure for the Heck Reaction
A mixture of this compound (1.0 equiv), an alkene (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-4 equiv relative to palladium), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated in a sealed tube or under reflux. Reaction temperatures typically range from 80 to 140 °C. Upon completion, as monitored by TLC or GC-MS, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Sonogashira Coupling for the Synthesis of 4-Alkynyl-6,7-dimethoxyquinolines
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. These motifs are important in materials science and as precursors for more complex molecular structures.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is used as the solvent or co-solvent. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating (40-80 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Conclusion
The C-Br bond in this compound provides a highly reactive and versatile handle for a wide range of synthetic transformations. From fundamental nucleophilic aromatic substitutions to sophisticated palladium-catalyzed cross-coupling reactions, this building block offers medicinal chemists and drug development professionals a powerful tool for the synthesis of diverse libraries of quinoline-based compounds. The experimental protocols and data presented in this guide serve as a practical resource for harnessing the reactivity of this important intermediate in the pursuit of novel therapeutic agents. The continued exploration of the reactivity of this compound is expected to yield new synthetic methodologies and ultimately contribute to the development of next-generation pharmaceuticals.
References
Solubility of 4-Bromo-6,7-dimethoxyquinoline in common organic solvents
Technical Guide: Solubility Profile of 4-Bromo-6,7-dimethoxyquinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The physicochemical properties of this intermediate, particularly its solubility in common organic solvents, are critical for process development, purification, and formulation. Understanding the solubility behavior is essential for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.
This technical guide provides a summary of the expected solubility of this compound and presents a detailed experimental protocol for its quantitative determination. Due to the limited availability of public-domain quantitative data for this specific molecule, this guide focuses on providing a robust framework for researchers to generate reliable solubility data in their own laboratories.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 666734-51-6 |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Expected to be a solid at room temperature |
Solubility Data
Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, based on the general solubility characteristics of quinoline derivatives, a qualitative assessment can be inferred. Quinoline and its analogues are typically soluble in a range of organic solvents.[1] The table below summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Class | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Methanol | Polar Protic | Soluble | Data not available |
| Ethanol | Polar Protic | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available |
| Acetonitrile | Polar Aprotic | Soluble | Data not available |
| Ethyl Acetate | Moderately Polar | Soluble | Data not available |
| Dichloromethane (DCM) | Nonpolar | Soluble | Data not available |
| Toluene | Nonpolar | Sparingly Soluble to Soluble | Data not available |
| Hexane | Nonpolar | Insoluble to Sparingly Soluble | Data not available |
Experimental Protocol for Solubility Determination
The following section details a standardized experimental methodology for the quantitative determination of the solubility of this compound. The equilibrium shake-flask method is described, which is considered a reliable technique for measuring thermodynamic solubility.[2]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[2]
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration in solution remains constant.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.
-
Data Analysis: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100 mL. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in Section 4.0.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is scarce in existing literature, this guide provides the necessary framework for its determination. The provided experimental protocol, based on the widely accepted shake-flask method, offers a reliable approach for researchers to generate the precise solubility data required for process optimization, purification, and formulation development in a laboratory setting. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results.
References
A Technical Guide to High-Purity 4-Bromo-6,7-dimethoxyquinoline for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 4-Bromo-6,7-dimethoxyquinoline, a key intermediate in the synthesis of targeted therapeutics. This document outlines its chemical properties, commercial availability, and its significant role in the development of kinase inhibitors for oncological applications. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Its structure, featuring a quinoline core with methoxy groups at the 6 and 7 positions and a bromine atom at the 4-position, makes it a versatile synthetic building block. The bromine atom at the 4-position is a key functional group, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its primary application as a precursor in the synthesis of potent and selective tyrosine kinase inhibitors (TKIs).
The 6,7-dimethoxy substitution pattern is a common feature in many biologically active quinoline derivatives, contributing to the binding affinity and pharmacokinetic properties of the final drug molecules. This guide will focus on the practical aspects of sourcing and utilizing high-purity this compound in a research and development setting.
Commercial Suppliers and Specifications
High-purity this compound is available from a range of commercial chemical suppliers. Purity levels are typically offered at 95% or higher, with some suppliers providing grades exceeding 98%. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and information on residual solvents and other potential impurities.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity |
| Manchester Organics | 666734-51-6 | C₁₁H₁₀BrNO₂ | 268.11 | Inquire for details |
| Ambeed (via eMolecules) | 666734-51-6 | C₁₁H₁₀BrNO₂ | 268.11 | Not specified |
| ChemicalBook | 666734-51-6 | C₁₁H₁₀BrNO₂ | 268.11 | Not specified |
| SynHet | 666734-51-6 | C₁₁H₁₀BrNO₂ | 268.11 | >95% |
| SHANGHAI ZZBIO CO., LTD. (via Guidechem) | 666734-51-6 | C₁₁H₁₀BrNO₂ | 268.11 | 95% |
Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis.
Application in the Synthesis of Tyrosine Kinase Inhibitors
The primary utility of this compound lies in its role as a key intermediate for synthesizing targeted cancer therapeutics. The quinoline scaffold is a privileged structure in the design of inhibitors for various tyrosine kinases, which are crucial mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.
Derivatives of this compound are particularly prominent as inhibitors of the c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. The bromine at the 4-position allows for the facile introduction of various amine-containing side chains through nucleophilic substitution, which are critical for binding to the ATP-binding pocket of the target kinase.
Targeted Signaling Pathways
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a significant role in tumor growth, invasion, and metastasis. Aberrant c-Met signaling is implicated in a variety of cancers. Quinoline-based inhibitors, synthesized from precursors like this compound, can block the ATP-binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling.
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making VEGFR a critical target in oncology. Quinoline-based molecules can inhibit VEGFR kinase activity, thereby cutting off the tumor's blood supply.
Experimental Protocols
The following protocols are representative of how this compound is utilized in synthesis. The bromine at the 4-position is reactive towards nucleophilic substitution, similar to a chlorine atom, and can also participate in palladium-catalyzed cross-coupling reactions.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a c-MET Kinase Inhibitor Intermediate
This protocol is adapted from patent literature and describes the reaction of this compound with a substituted aniline.[1]
Materials:
-
This compound
-
Substituted 4-aminophenol derivative (e.g., 4-amino-2-nitrophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a reaction vessel, add the substituted 4-aminophenol derivative (1.2 equivalents) and potassium carbonate (2.0 equivalents) in N,N-Dimethylacetamide (DMA).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in dichloromethane) to yield the desired N-substituted-6,7-dimethoxyquinolin-4-amine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
While the above SNAr protocol is effective, the Buchwald-Hartwig amination offers a powerful alternative for forming C-N bonds, often under milder conditions and with a broader substrate scope. This generalized protocol is applicable to aryl bromides like this compound.
Materials:
-
This compound
-
Amine nucleophile
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent.
-
Add this compound (1.0 equivalent), the amine (1.2 equivalents), and the base.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Conclusion
High-purity this compound is a critical and versatile intermediate for researchers engaged in the discovery and development of novel kinase inhibitors. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures targeting key oncogenic signaling pathways such as c-Met and VEGFR. The protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this important building block in their research programs. Careful selection of high-purity starting materials from reputable commercial suppliers is paramount to ensuring the reproducibility and success of subsequent synthetic efforts.
References
The Strategic Role of 4-Bromo-6,7-dimethoxyquinoline in the Synthesis of Complex Heterocyclic Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6,7-dimethoxyquinoline has emerged as a pivotal building block in the field of heterocyclic synthesis, largely owing to its versatile reactivity and its presence in numerous biologically active molecules. The strategic positioning of the bromine atom at the 4-position facilitates a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a comprehensive resource for professionals in drug discovery and organic synthesis.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6,7-dimethoxy substitution pattern is a recurring motif in many of these bioactive molecules. This compound, a readily accessible derivative, serves as a key intermediate for the synthesis of novel quinoline-based compounds, particularly in the development of kinase inhibitors for cancer treatment[1]. The bromine atom at the C4 position is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the facile formation of carbon-carbon and carbon-nitrogen bonds. This guide will detail the application of this versatile substrate in key heterocyclic syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C4-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and efficient means to introduce aryl, alkynyl, and amino moieties, leading to a diverse array of substituted quinoline derivatives.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6,7-dimethoxyquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds. The coupling of this compound with various arylboronic acids or esters provides access to a wide range of 4-aryl-6,7-dimethoxyquinolines.
Experimental Protocol (Adapted from similar systems)
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically sodium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with the inert gas three times.
-
A degassed solvent mixture, commonly 1,4-dioxane and water (4:1 v/v), is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-6,7-dimethoxyquinoline.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Adapted from) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 80-90 | [3] |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 75-85 | [4] |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 14 | 70-80 | [2] |
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-6,7-dimethoxyquinolines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors for more complex heterocyclic systems and have applications in materials science.
Experimental Protocol (Adapted from similar systems)
A typical procedure for the Sonogashira coupling of this compound is as follows:
-
In a Schlenk flask, this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) are combined under an inert atmosphere.
-
A degassed solvent, typically an amine base like triethylamine or a mixture of toluene and an amine, is added.
-
The terminal alkyne (1.2-1.5 eq.) is then added via syringe.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water or a dilute ammonium chloride solution.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Adapted from) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | Toluene | 60 | 6 | 80-90 | [5] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2) | Et₃N | DMF | RT | 12 | 85-95 | [6] |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | Toluene | 50 | 8 | 75-85 | [5] |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃ (2) | CuI (1) | i-Pr₂NH | DMF | RT | 24 | 60-70 | [6] |
Experimental Workflow: Sonogashira Coupling
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 4-Bromo-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-6,7-dimethoxyquinoline. This versatile protocol is essential for the synthesis of a diverse range of 4-aryl-6,7-dimethoxyquinoline derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in compounds targeting key signaling pathways in cancer.
Introduction
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[1] Its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.
The 6,7-dimethoxyquinoline core is a privileged structure found in numerous biologically active molecules. Functionalization at the 4-position through Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the development of potent and selective inhibitors for various therapeutic targets.
Biological Significance and Applications
Derivatives of 4-substituted-6,7-dimethoxyquinoline have been identified as potent inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Notably, these compounds have shown inhibitory activity against receptor tyrosine kinases such as c-Met and components of the PI3K/Akt/mTOR pathway.
The c-Met signaling pathway , when abnormally activated by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, metastasis, and invasion. The development of small molecule inhibitors targeting the ATP-binding site of c-Met is a key strategy in oncology drug discovery.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.
The synthesis of libraries of 4-aryl-6,7-dimethoxyquinoline derivatives via Suzuki coupling is therefore a critical step in the discovery and optimization of novel anticancer agents.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the best results for a specific substrate.
General Procedure for Suzuki Coupling:
To a reaction vessel (e.g., a Schlenk tube or a microwave vial) is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, toluene) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) for a specified time (typically 2-24 hours), with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-6,7-dimethoxyquinoline.
Table 1: Representative Quantitative Data for Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 88 |
| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 110 | 10 | 81 |
Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Targeted signaling pathways of 4-aryl-6,7-dimethoxyquinoline derivatives.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures. The 6,7-dimethoxyquinoline scaffold is a key structural motif in numerous biologically active compounds, and its functionalization at the C4 position via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the generation of novel compounds with potential therapeutic applications.
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-6,7-dimethoxyquinoline with various terminal alkynes. The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1][2]
Reaction Principle
The Sonogashira coupling reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the 4-alkynyl-6,7-dimethoxyquinoline product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is then transferred to the palladium complex in the transmetalation step.
Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
Experimental Overview and Logic
The successful Sonogashira coupling of this compound relies on the careful selection and optimization of several key reaction parameters. The general workflow involves the reaction of the quinoline substrate with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base in a suitable solvent.
References
Synthesis of 4-amino-6,7-dimethoxyquinoline from 4-Bromo-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-amino-6,7-dimethoxyquinoline, a crucial intermediate in the development of pharmacologically active compounds. The synthesis is achieved via the amination of 4-bromo-6,7-dimethoxyquinoline. Two primary synthetic routes are presented: a direct nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination. These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous therapeutic agents. Specifically, 4-aminoquinoline derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The 6,7-dimethoxy substitution pattern is a common feature in many biologically active quinoline molecules. The synthesis of 4-amino-6,7-dimethoxyquinoline from its 4-bromo precursor is a key transformation for accessing a diverse library of potential drug candidates. This document outlines two robust methods for this conversion.
Reaction Overview
The conversion of this compound to 4-amino-6,7-dimethoxyquinoline involves the substitution of the bromine atom at the C4 position with an amino group. This can be accomplished through two primary strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of the bromoquinoline with a source of ammonia, typically under elevated temperature and pressure. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic attack.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to traditional SNAr.[1][2][3] It is particularly useful for forming C-N bonds with a broad range of substrates.[1][2]
Data Presentation
Table 1: Comparison of Synthetic Methods
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Ammonia Source | Ammonia in a suitable solvent (e.g., ethanol, dioxane) | Ammonia source (e.g., benzophenone imine, ammonia) or direct amination |
| Catalyst | None | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | None | Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[2][4] |
| Base | Excess ammonia can act as a base | Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)[2] |
| Reaction Temperature | High (typically 100-180 °C) | Moderate to high (typically 80-120 °C) |
| Reaction Time | Several hours to days | Typically 1-24 hours |
| Typical Yield | Moderate to good | Good to excellent |
| Substrate Scope | More limited | Broad |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes the direct amination of this compound using ammonia in a sealed vessel.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol or saturated in dioxane)
-
Ethanol or Dioxane (anhydrous)
-
Sealed reaction vessel (e.g., pressure tube or autoclave)
-
Stir plate with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
To a sealable pressure vessel, add this compound (1.0 eq).
-
Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 10-20 eq). The use of a large excess of ammonia is crucial to drive the reaction to completion.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-48 hours), cool the reaction vessel to room temperature.
-
Carefully vent the vessel in a well-ventilated fume hood to release excess ammonia pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford 4-amino-6,7-dimethoxyquinoline.
Table 2: Representative Reaction Conditions for SNAr
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) |
| This compound | 1.0 | Ethanol | 150 | 24 |
| Ammonia (7N in MeOH) | 15 |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound. Given the volatility of ammonia, an ammonia surrogate like benzophenone imine followed by hydrolysis, or a specialized catalyst system for direct ammonia coupling is often employed. The following is a general procedure adaptable for various ammonia sources.
Materials:
-
This compound
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)[2]
-
Phosphine ligand (e.g., XPhos, RuPhos)[4]
-
Ammonia source (e.g., Ammonia gas, 0.5 M solution in dioxane, or an ammonia surrogate)
-
Strong base (e.g., Sodium tert-butoxide - NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Set up a Schlenk flask containing a stir bar under an inert atmosphere of argon or nitrogen.
-
To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Add this compound (1.0 eq) and the base (e.g., NaOt-Bu, 1.2-2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Introduce the ammonia source. If using ammonia gas, it can be bubbled through the solution. If using a solution, add it via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Component | Example | Molar Ratio/Loading |
| Aryl Halide | This compound | 1.0 eq |
| Catalyst | Pd₂(dba)₃ | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | NaOt-Bu | 1.5 eq |
| Ammonia Source | 0.5 M Ammonia in Dioxane | 2.0 eq |
| Solvent | Dioxane | - |
| Temperature | 100 °C | - |
| Time | 12 h | - |
Visualizations
Caption: Workflow for the SNAr synthesis.
Caption: Workflow for Buchwald-Hartwig amination.
Caption: Drug discovery logical relationship.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reactions under pressure must be conducted behind a blast shield.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.
-
Ammonia is corrosive and has a pungent odor; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 4-amino-6,7-dimethoxyquinoline from this compound is a fundamental transformation in medicinal chemistry. The choice between a direct SNAr approach and a palladium-catalyzed Buchwald-Hartwig amination will depend on the available equipment, desired scale, and sensitivity of other functional groups on the molecule. The protocols provided herein offer robust starting points for researchers to access this valuable synthetic intermediate for the development of novel therapeutics.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. The 6,7-dimethoxyquinoline scaffold is a key structural motif in numerous biologically active compounds. The ability to introduce a variety of amino groups at the C4 position of this scaffold via palladium-catalyzed amination of 4-Bromo-6,7-dimethoxyquinoline opens up a vast chemical space for the exploration of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of this compound with a range of primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed amination of 4-Chloro-6,7-dimethoxyquinoline, which serves as a close proxy for the more reactive this compound. Bromoarenes typically exhibit higher reactivity than chloroarenes in this transformation, often leading to higher yields and/or requiring milder reaction conditions. The data presented here is based on the synthesis of various N-substituted 6,7-dimethoxyquinolin-4-amines.[3]
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)amine | N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 58 |
| 2 | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)amine | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 64 |
| 3 | N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)amine | N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 60 |
| 4 | N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)amine | N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 57 |
| 5 | N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)amine | N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 52 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-10 mol%), and the base (e.g., 1.2-2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.
-
Addition of Solvent: Add the anhydrous, degassed solvent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6,7-dimethoxyquinoline derivative.
Visualizations
General Reaction Scheme
Caption: General scheme of the palladium-catalyzed amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Concluding Remarks
The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of a diverse range of 4-amino-6,7-dimethoxyquinoline derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal yields and should be tailored to the specific amine substrate. The protocols and data provided herein serve as a valuable starting point for researchers in the development of novel compounds with potential therapeutic applications.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-6,7-dimethoxyquinoline
Introduction
The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 4-position of the quinoline ring is a key site for chemical modification, allowing for the introduction of various substituents to modulate potency and selectivity against specific kinase targets.
This document provides detailed protocols for the synthesis of novel kinase inhibitors starting from 4-Bromo-6,7-dimethoxyquinoline. This starting material serves as a versatile building block for creating libraries of compounds through well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods enable the formation of carbon-nitrogen and carbon-carbon bonds, respectively, to generate a diverse range of 4-substituted-6,7-dimethoxyquinoline derivatives. A primary target for this class of compounds is the c-Met receptor tyrosine kinase, whose signaling pathway is often abnormally activated in tumorigenesis and metastasis.[2][3]
Synthetic Pathways and Strategies
The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The two most common and effective strategies are the Buchwald-Hartwig amination for coupling with amines and the Suzuki-Miyaura coupling for coupling with boronic acids or esters. These reactions offer a broad substrate scope and functional group tolerance, making them ideal for drug discovery applications.[4][5][6]
Caption: Synthetic strategies for kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with an appropriate amine.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl amine (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or SPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas (for inert atmosphere)
Methodology:
-
To a dry Schlenk flask, add this compound, the amine coupling partner, the base, and a magnetic stir bar.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent. Add this catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6,7-dimethoxyquinoline derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed C-C cross-coupling of this compound with a boronic acid or ester.[4][8]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)
-
Aqueous base (e.g., 2M K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Nitrogen or Argon gas (for inert atmosphere)
Methodology:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the organic solvent followed by the aqueous base solution.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 6-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6,7-dimethoxyquinoline derivative.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (c-Met)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a specific kinase, such as c-Met.[9]
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation : Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve a range of final concentrations. Prepare solutions of recombinant c-Met kinase, its specific substrate (e.g., a peptide), and ATP in the appropriate kinase assay buffer.[9]
-
Assay Procedure : Add the diluted test compound or DMSO (vehicle control) to the wells of a microplate. Add the c-Met kinase to the wells and incubate for 10-30 minutes at room temperature to allow for compound binding.[9]
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).[9]
-
Detection : Stop the reaction using an appropriate stop reagent. The amount of phosphorylated substrate (or remaining ATP) is quantified using a detection reagent that produces a signal (e.g., luminescence or fluorescence).
-
Data Analysis : The signal intensity is measured using a microplate reader. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.[2][10]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MKN-45)[2]
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Methodology:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized inhibitors and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization : Add a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the control. Determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
Target Signaling Pathway: HGF/c-Met
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is crucial for cell proliferation, survival, and motility.[10] Its abnormal activation is a key driver in many cancers. Kinase inhibitors derived from the 6,7-dimethoxyquinoline scaffold often target the ATP-binding site of the c-Met kinase, preventing its phosphorylation and subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[2]
Caption: The c-Met signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize the biological activity of representative 6,7-dimethoxy-4-anilinoquinoline derivatives synthesized as c-Met inhibitors.[2]
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | R-Group on Anilino Moiety | c-Met IC₅₀ (µM)[2] |
| 12g | 2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl | > 10 |
| 12i | 2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl | 0.095 ± 0.012 |
| 12n | 2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-6-yl | 0.030 ± 0.008 |
| 12r | 2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl | 0.112 ± 0.015 |
| Cabozantinib | (Reference Drug) | 0.025 ± 0.005 |
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM)[2] | MCF-7 (Breast) IC₅₀ (µM)[2] | MKN-45 (Gastric) IC₅₀ (µM)[2] |
| 12g | 10.3 ± 0.9 | 12.5 ± 1.1 | 18.2 ± 1.5 |
| 12i | 9.5 ± 1.2 | 8.8 ± 0.9 | 15.6 ± 1.3 |
| 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| 12r | 11.2 ± 1.3 | 10.4 ± 1.0 | 17.1 ± 1.2 |
| Cabozantinib | 6.9 ± 0.8 | 5.5 ± 0.5 | 11.8 ± 1.0 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols detailed in these application notes, focusing on Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide robust and efficient methods for generating diverse libraries of 4-substituted quinoline derivatives. The biological data for compounds targeting the c-Met pathway demonstrate the potential of this scaffold in developing novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Purification of 4-Bromo-6,7-dimethoxyquinoline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 4-Bromo-6,7-dimethoxyquinoline using silica gel column chromatography. This intermediate is valuable in the synthesis of various biologically active molecules and pharmaceutical compounds.
Introduction
This compound is a key synthetic intermediate. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure high purity for subsequent reactions and biological assays. Column chromatography is a highly effective method for purifying this compound, offering superior separation based on the differential adsorption of the components of the mixture onto a stationary phase. This application note outlines a standard protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase.
Principles of Separation
Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar, while the mobile phase is a less polar organic solvent mixture. Polar compounds in the mixture will adhere more strongly to the silica gel and therefore elute more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.
For quinoline derivatives, the basic nitrogen atom can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.
Data Presentation
Successful purification by column chromatography is highly dependent on the choice of the mobile phase, which is typically optimized using Thin Layer Chromatography (TLC). The retention factor (R_f) is a key parameter used to predict the elution behavior of a compound. For optimal separation, a mobile phase that provides an R_f value of approximately 0.2-0.3 for the target compound is generally sought.
Table 1: Expected R_f Values of this compound in Common Solvent Systems.
| Mobile Phase (v/v) | Expected R_f Range* | Observations |
| Petroleum Ether : Ethyl Acetate (4:1) | 0.2 - 0.4 | Good starting point for separation. Adjust ratio based on TLC. |
| Hexane : Ethyl Acetate (3:1) | 0.2 - 0.35 | Another common system offering good resolution. |
| Dichloromethane : Methanol (98:2) | 0.3 - 0.5 | Suitable for more polar impurities. |
| Hexane : Ethyl Acetate + 0.5% Triethylamine | 0.2 - 0.35 | Addition of triethylamine can reduce peak tailing. |
*The exact R_f value can vary depending on the specific batch of silica gel, temperature, and saturation of the TLC chamber. It is crucial to determine the optimal solvent system experimentally before performing the column chromatography.
Experimental Protocol
This protocol details the purification of crude this compound using a silica gel stationary phase and a petroleum ether/ethyl acetate mobile phase system.
4.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or Hexanes)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Triethylamine (optional)
-
Sand (acid-washed)
-
-
Equipment:
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collector or test tubes
-
Round bottom flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glass wool or cotton
-
4.2. Procedure
Step 1: Preparation of the Stationary Phase (Slurry Packing)
-
Determine the amount of silica gel: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.
-
Prepare the slurry: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., petroleum ether). Stir gently with a glass rod to remove any air bubbles.
-
Pack the column: Secure the chromatography column vertically. Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand. Pour the silica gel slurry into the column. Tap the column gently to ensure even packing and to dislodge any trapped air bubbles.
-
Equilibrate the column: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude product: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb onto silica gel: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.
-
Remove the solvent: Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Load the column: Carefully add the powder to the top of the prepared column, creating a thin, even layer. Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
Step 3: Elution and Fraction Collection
-
Begin elution: Carefully add the mobile phase to the top of the column. Start with a low polarity mobile phase (e.g., Petroleum Ether : Ethyl Acetate, 9:1).
-
Gradient elution (optional but recommended): Gradually increase the polarity of the mobile phase during the elution process (e.g., from 9:1 to 4:1 Petroleum Ether : Ethyl Acetate). This will help to elute the desired compound while leaving more polar impurities on the column.
-
Collect fractions: Collect the eluent in an orderly manner using a fraction collector or test tubes.
-
Monitor the separation: Regularly analyze the collected fractions by TLC to identify which fractions contain the pure this compound. Use the same mobile phase for TLC as is currently being used for the column. Visualize the spots under a UV lamp.
Step 4: Isolation of the Purified Product
-
Combine pure fractions: Based on the TLC analysis, combine the fractions that contain the pure product.
-
Concentrate the solution: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Characterization: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the workflow of the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of compound separation during column chromatography.
Application Note and Protocol: Recrystallization of 4-Bromo-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6,7-dimethoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of such intermediates is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a fundamental technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound to obtain a high-purity crystalline product. The procedure outlined is based on general principles for the purification of quinoline derivatives and may require optimization for specific sample characteristics.
Quantitative Data Summary
The efficiency of the recrystallization process should be evaluated by measuring the recovery of the purified compound and assessing its purity. The following table provides a template with example data for this purpose.
| Parameter | Crude Product | Purified Product |
| Appearance | Light brown powder | Off-white crystalline solid |
| Mass (g) | 5.00 | 4.25 |
| Yield (%) | - | 85 |
| Melting Point (°C) | 135-138 | 140-141 |
| Purity (by HPLC, %) | 95.2 | 99.8 |
Experimental Protocol
This protocol describes a mixed-solvent recrystallization procedure using ethanol and water. This method is predicated on the principle that this compound is soluble in hot ethanol and less soluble in a cold ethanol-water mixture.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place 5.00 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol.
-
Gently heat the mixture to boiling while stirring to dissolve the solid.
-
Add the minimum amount of additional hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the solution.
-
Reheat the solution to boiling for 5-10 minutes with continuous stirring to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by placing them on the heat source.
-
Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
Reheat the clear filtrate to boiling.
-
Add deionized water dropwise to the boiling solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Transfer the crystalline slurry to the funnel and apply vacuum.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol-water mixture to remove any residual soluble impurities.
-
Ensure the wash solvent is cold to minimize dissolution of the purified crystals.
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for 15-20 minutes to partially dry them.
-
Transfer the crystals to a watch glass or weighing dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.
-
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Application Note: Analytical HPLC Method for Purity Assessment of 4-Bromo-6,7-dimethoxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-6,7-dimethoxyquinoline is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[1] This application note provides a detailed protocol for determining the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be robust, specific, and accurate, in line with pharmaceutical quality control standards.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of the main compound from potential impurities.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers. Water should be of high purity (e.g., Milli-Q).[2]
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) at a concentration of 0.1% is often added to the mobile phase to improve peak shape for basic compounds like quinolines.[2]
-
Sample Vials: Appropriate vials for the autosampler.
-
Syringe Filters: 0.22 µm or 0.45 µm filters for sample clarification.[2]
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength)[1] |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
Mobile Phase Gradient Program
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Mobile Phase Gradient Program
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter.[3]
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Table 3: System Suitability Test Parameters and Acceptance Criteria
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5][6] The validation will include the following parameters:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6] This can be demonstrated by analyzing a blank (diluent), the reference standard, and the sample solution to ensure that there are no interfering peaks at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A series of at least five concentrations of the reference standard, ranging from approximately 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL), should be prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Table 4: Linearity Acceptance Criteria
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5] It should be assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with three replicates at each level.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Table 5: Accuracy Acceptance Criteria
Precision
The precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate injections of the sample solution at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Table 6: Precision Acceptance Criteria
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7] This can be assessed by varying parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
The system suitability parameters should be checked under each varied condition.
Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical relationship of parameters for HPLC method validation according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
Application Note: A Scalable Synthesis of 4-Bromo-6,7-dimethoxyquinoline for Preclinical Drug Development
An application note on the large-scale synthesis of 4-Bromo-6,7-dimethoxyquinoline, a key intermediate for preclinical studies, is detailed below. This document provides a comprehensive protocol, data presentation, and workflow visualizations to guide researchers, scientists, and drug development professionals.
Introduction
This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its quinoline core, substituted with a bromine atom at the 4-position and methoxy groups at the 6 and 7-positions, makes it a versatile intermediate for developing targeted therapies, including kinase inhibitors for oncology research. The development of a robust and scalable synthetic process is essential to ensure a consistent and high-quality supply for preclinical and clinical studies.
This application note outlines a reliable, multi-step synthesis for this compound suitable for large-scale production. The described protocol is designed for efficiency, high yield, and purity, addressing the critical needs of process chemistry and drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is provided below.
| Property | Value | Reference |
| CAS Number | 666734-51-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][3] |
| Molecular Weight | 268.11 g/mol | [1][3] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 359.2 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | 171.0 ± 26.5 °C | [1] |
| Purity (Typical) | >97% | [1][2] |
Overall Synthetic Scheme
The large-scale synthesis of this compound is proposed via a three-step process starting from 3,4-dimethoxyaniline. This pathway involves a Gould-Jacobs reaction to form the quinoline core, followed by a bromination step.
References
Application Notes and Protocols: Leveraging 4-Bromo-6,7-dimethoxyquinoline in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-6,7-dimethoxyquinoline as a versatile starting material in the synthesis of potent anticancer agents. The following sections outline synthetic strategies to develop inhibitors for key oncogenic targets, including c-Met and Topoisomerase I, supported by quantitative biological data and detailed experimental procedures.
Application Note 1: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives as c-Met Kinase Inhibitors
The dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of various cancers, making c-Met a critical target for therapeutic intervention.[1] This note describes the synthesis of a series of 4-anilino-6,7-dimethoxyquinoline derivatives, which have demonstrated potent inhibitory activity against the c-Met tyrosine kinase.[1]
The core synthetic strategy relies on a nucleophilic aromatic substitution reaction, where the bromine atom at the C4 position of this compound is displaced by the amino group of a substituted aniline. This reaction is typically carried out under reflux conditions in a suitable solvent like isopropanol.[1]
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activity of representative 4-anilino-6,7-dimethoxyquinoline derivatives against the c-Met kinase and their anti-proliferative effects on various human cancer cell lines.[1]
Table 1: In Vitro c-Met Kinase Inhibitory Activity [1]
| Compound | Substitution on Anilino Moiety | c-Met IC50 (µM) |
| 12g | 2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl | Not Reported |
| 12i | 2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl | Not Reported |
| 12n | 2-(4-ethynylphenyl)-1H-benzo[d]imidazol-6-yl | 0.030 ± 0.008 |
| Cabozantinib | (Reference Drug) | Not Reported |
Table 2: In Vitro Anti-proliferative Activity (IC50, µM) [1]
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | MKN-45 (Gastric Cancer) |
| 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib | Not Reported | Not Reported | Not Reported |
Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives[1]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in isopropanol.
-
Reaction Conditions: Stir the reaction mixture at reflux for 5-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to obtain a solid residue.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the desired 4-anilino-6,7-dimethoxyquinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Signaling Pathway
Caption: HGF/c-Met Signaling Pathway and Inhibition.
Application Note 2: Synthesis of 4-Alkoxy-6,7-dimethoxyquinoline Derivatives as Topoisomerase I Inhibitors
Topoisomerase I (Top1) is a crucial enzyme involved in DNA replication and transcription, making it an established target for anticancer drugs.[2] This application note details the synthesis of 4-alkoxy-6,7-dimethoxyquinoline derivatives, which have shown potent activity as Top1 inhibitors, leading to cancer cell death.[2] The synthetic approach involves the O-alkylation of a 4-hydroxy-6,7-dimethoxyquinoline precursor, which can be derived from this compound.
Quantitative Biological Data
The following table presents the growth inhibition (GI50) values for a representative 4-alkoxy-6,7-dimethoxyquinoline derivative against a panel of human cancer cell lines.[2]
Table 3: In Vitro Anticancer Activity of Compound 14m (a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline) [2]
| Cancer Cell Line | GI50 (µM) |
| Leukemia | |
| SR | 0.133 |
| Non-Small Cell Lung Cancer | |
| NCI-H226 | 0.343 |
| Colon Cancer | |
| COLO205 | 0.401 |
| CNS Cancer | |
| SF-295 | 0.328 |
| Melanoma | |
| LOX IMVI | 0.116 |
| SK-MEL-5 | 0.247 |
| Ovarian Cancer | |
| NCI/ADR-RES | 0.458 |
| Renal Cancer | |
| CAKI-1 | 0.188 |
| Breast Cancer | |
| T-47D | 0.472 |
Experimental Protocol: Synthesis of 4-Alkoxy-6,7-dimethoxyquinolines (General Approach)
This protocol outlines a general strategy for the synthesis of 4-alkoxy derivatives, which would first require the conversion of this compound to the corresponding 4-hydroxy intermediate.
Step 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline (from 4-Bromo derivative)
-
A more advanced synthetic route such as a Buchwald-Hartwig hydroxylation or a multi-step sequence would be required to convert the bromo-substituent to a hydroxyl group.
Step 2: O-Alkylation of 4-Hydroxy-6,7-dimethoxyquinoline [2]
-
Reaction Setup: To a solution of 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 1.5 eq) and the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours or heat as necessary. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to obtain the desired 4-alkoxy-6,7-dimethoxyquinoline.
Signaling Pathway
Caption: Topoisomerase I Mechanism and Inhibition.
Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions for C4-Functionalization
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C4 position. These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for generating diverse chemical libraries for anticancer drug discovery.
Experimental Workflow
Caption: C4-Functionalization via Cross-Coupling.
General Protocol for a Suzuki Coupling Reaction
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the 4-aryl-6,7-dimethoxyquinoline product.
These application notes provide a framework for the synthesis and evaluation of novel anticancer agents derived from this compound. The provided protocols are general and may require optimization for specific substrates and desired products. Researchers are encouraged to consult the cited literature for more detailed procedures and characterization data.
References
Application Notes: Derivatization of 4-Bromo-6,7-dimethoxyquinoline for Structure-Activity Relationship (SAR) Studies
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The 6,7-dimethoxyquinoline core, in particular, is a key component in several biologically active compounds. The 4-bromo-6,7-dimethoxyquinoline molecule serves as a versatile starting material for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom at the C-4 position is an excellent handle for introducing various substituents through cross-coupling reactions, allowing for systematic exploration of the chemical space around the quinoline core to optimize biological activity and other pharmacological properties.[3][4]
These application notes provide detailed protocols for the chemical derivatization of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction, and for the subsequent biological evaluation of the synthesized analogs using standard cytotoxicity assays.
Section 1: Synthetic Protocol for Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[5] It is particularly effective for coupling an organoboron compound (like a boronic acid or ester) with an organic halide, such as this compound.[6][7] This reaction is tolerant of many functional groups, making it ideal for synthesizing a library of derivatives for SAR studies.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling various aryl or heteroaryl boronic acids to the 4-position of the 6,7-dimethoxyquinoline core.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[5]
-
Solvent system (e.g., deoxygenated 1,4-dioxane/water mixture)[5]
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), and the base (2.0 equivalents).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the deoxygenated solvent system (e.g., 1,4-dioxane/water).[5] Sparge the resulting mixture with the inert gas for another 10 minutes. Finally, add the palladium catalyst (0.05 equivalents).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).[5][8] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 4-substituted-6,7-dimethoxyquinoline derivative.[9]
Section 2: Protocols for Biological Evaluation
To establish a structure-activity relationship, the synthesized derivatives must be evaluated for their biological effects. A common initial screening method for potential anticancer agents is the in vitro cytotoxicity assay.[10] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer)[12][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Synthesized quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)[11]
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[10] Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.[11]
Section 3: Data Presentation for SAR Analysis
Summarizing the biological data in a clear, tabular format is essential for discerning structure-activity relationships. The table should allow for easy comparison of the potency of different derivatives against various cell lines.
Table 1: Example Cytotoxic Activity of 4-Substituted-6,7-dimethoxyquinoline Derivatives
| Compound ID | R-Group (at C-4 Position) | Cell Line | IC₅₀ (µM)[1][14] |
| Parent | -Br | HT-29 (Colon) | > 50 |
| Parent | -Br | MDA-MB-231 (Breast) | > 50 |
| 1a | Phenyl | HT-29 (Colon) | 15.2 |
| 1a | Phenyl | MDA-MB-231 (Breast) | 21.8 |
| 1b | 4-Methoxyphenyl | HT-29 (Colon) | 8.5 |
| 1b | 4-Methoxyphenyl | MDA-MB-231 (Breast) | 12.3 |
| 1c | 4-Chlorophenyl | HT-29 (Colon) | 5.1 |
| 1c | 4-Chlorophenyl | MDA-MB-231 (Breast) | 7.9 |
| 1d | 4-(N,N-dimethylamino)phenyl | HT-29 (Colon) | 0.327[14] |
| 1d | 4-(N,N-dimethylamino)phenyl | MDA-MB-231 (Breast) | 0.95 |
| 1e | 3-Furyl | HT-29 (Colon) | 11.4 |
| 1e | 3-Furyl | MDA-MB-231 (Breast) | 18.6 |
Data are hypothetical examples based on published SAR studies for quinoline derivatives to illustrate trends.[1][14]
Section 4: Relevant Signaling Pathways
Understanding the mechanism of action is a critical component of drug development. Many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and HER2 pathways.[2][15] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades like the PI3K/Akt and Ras/MAPK pathways, ultimately leading to apoptosis and reduced proliferation.[12][15]
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Bromo-6,7-dimethoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, 6,7-dimethoxyquinoline derivatives have garnered significant attention as potent inhibitors of various protein kinases, such as c-Met, playing a crucial role in the development of targeted cancer therapies.[2] The 4-bromo-6,7-dimethoxyquinoline intermediate is a versatile precursor for the synthesis of these bioactive molecules, allowing for further functionalization through nucleophilic substitution and cross-coupling reactions.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods.[3][4][5] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, offering a rapid and efficient alternative to traditional synthetic routes.
General Synthetic Strategy
The synthesis of this compound is typically achieved through the bromination of a 4-hydroxy-6,7-dimethoxyquinoline precursor. This precursor can be synthesized via a multi-step conventional route. The subsequent bromination step can be efficiently carried out using microwave irradiation, which facilitates a rapid and high-yielding conversion.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of halogenated 6,7-dimethoxyquinolines, highlighting the advantages of microwave-assisted methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | 4-Hydroxy-6,7-dimethoxyquinoline, Brominating/Chlorinating Agent | 4-Hydroxy-6,7-dimethoxyquinoline, Brominating/Chlorinating Agent |
| Solvent | High-boiling point solvents (e.g., DMF, POCl₃) | Polar solvents (e.g., DMF, NMP) or solvent-free |
| Temperature | 100-150 °C | 120-180 °C (setpoint) |
| Reaction Time | 4-12 hours | 10-30 minutes |
| Typical Yield | 60-80% | 75-95% |
| Work-up | Often requires extensive purification | Generally cleaner reaction profiles, simpler purification |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline (Precursor)
This protocol is based on established conventional methods for the synthesis of the hydroxy precursor.
Materials:
-
3,4-dimethoxyaniline
-
Diethyl malonate
-
Diphenyl ether
-
Sodium methoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: React 3,4-dimethoxyaniline with diethyl malonate in the presence of a catalytic amount of acid to form the corresponding enamine.
-
Cyclization: Heat the resulting enamine in a high-boiling point solvent such as diphenyl ether to induce thermal cyclization, affording ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: Saponify the ester with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, yielding 4-hydroxy-6,7-dimethoxyquinoline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol describes the efficient bromination of the precursor using microwave irradiation.
Materials:
-
4-Hydroxy-6,7-dimethoxyquinoline
-
Phosphorus oxybromide (POBr₃) or another suitable brominating agent
-
N,N-Dimethylformamide (DMF, optional)
-
Microwave synthesis vial (10 mL) with a snap cap
-
Dedicated scientific microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, combine 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq) and phosphorus oxybromide (1.5 eq).
-
If desired, a minimal amount of a high-boiling polar solvent like DMF can be added to ensure efficient and uniform heating, although solvent-free conditions are often effective.[6]
-
Seal the vial securely with the snap cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the mixture with a set temperature of 150 °C for 15 minutes. The reaction should be monitored for pressure, which should not exceed the vial's safety limits.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
The reaction mixture is then cautiously poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of the c-Met signaling pathway by a 4-anilino-6,7-dimethoxyquinoline derivative.
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of this compound.
Conclusion
The microwave-assisted synthesis of this compound offers a significant improvement over conventional methods by drastically reducing reaction times and often improving yields. This protocol provides a reliable and efficient pathway for obtaining this key intermediate, thereby facilitating the rapid development of novel quinoline-based derivatives for drug discovery and development. The use of dedicated microwave reactors is highly recommended to ensure reproducibility and safety.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b]quinolin-6(7 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6,7-dimethoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Bromo-6,7-dimethoxyquinoline, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The synthesis of this compound typically involves a multi-step process. A common and effective strategy begins with the synthesis of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently halogenated to yield the final product. The initial precursor can be prepared via methods like the Gould-Jacobs reaction, starting from 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate, or through a route starting from 3,4-dimethoxyacetophenone involving nitration, condensation, and reductive cyclization. The final bromination step replaces the hydroxyl group at the 4-position with a bromine atom.
Q2: What are the most critical parameters to control to achieve a high yield?
To ensure a high yield, several parameters are critical. In the Vilsmeier-Haack reaction, which can be used to synthesize quinoline precursors, strict temperature control is crucial; excessive heat can degrade the product. The purity of reagents, especially N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is vital, as impurities can lead to side reactions.[1] During the work-up, proper basification is important to isolate the free product from its protonated salt form.[2] For the final bromination or chlorination step, the choice of halogenating agent and reaction temperature are key factors influencing yield and purity.[3][4]
Q3: What are the common impurities encountered in the synthesis, and how can they be removed?
Common impurities often include unreacted starting materials, such as 3,4-dimethoxyaniline, and side-products from incomplete cyclization or side reactions.[5] Basic impurities like residual anilines can be removed by washing the organic product solution with a dilute acid (e.g., 1M HCl) during liquid-liquid extraction.[5] Purification of the final product is typically achieved through recrystallization or column chromatography.[5][6] For recrystallization, a solvent system where the product and impurities have different solubilities, such as ethanol/water or ethyl acetate/hexane, is effective.[4][6] For column chromatography, a silica gel stationary phase with a mobile phase gradient, like ethyl acetate in hexane, is commonly used.[5]
Troubleshooting Guide
Problem: Low or No Product Yield in the Final Bromination Step
| Possible Cause | Suggested Solution |
| Ineffective Halogenating Agent | Use a fresh or purified brominating agent such as phosphorus oxybromide (POBr₃) or a combination of PBr₃ and PBr₅. For the analogous chlorination, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common choices.[3][4] |
| Incorrect Reaction Temperature | The reaction temperature for halogenation is critical. For chlorination with POCl₃, temperatures are often in the range of 90-110°C.[3][7][8] Optimal temperature may vary for bromination and should be determined through literature review or small-scale trials. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the halogenating agents. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or adding a slight excess of the brominating agent.[3] |
| Product Loss During Work-up | After quenching the reaction with ice water, ensure the pH is carefully neutralized or made slightly basic to precipitate the product fully.[7][8] Avoid overly acidic or basic conditions which might lead to product degradation or formation of soluble salts. |
Problem: The Vilsmeier-Haack Reaction Step Fails or Gives Low Yield
| Possible Cause | Suggested Solution |
| Degraded Vilsmeier Reagent | The Vilsmeier reagent is formed in situ from POCl₃ and DMF and is sensitive to moisture. Prepare the reagent by adding POCl₃ dropwise to cooled, anhydrous DMF (0-5°C) and use it promptly.[9] |
| Poor Quality DMF | DMF can decompose to dimethylamine, which can interfere with the reaction.[1] Use a fresh bottle of anhydrous DMF. If it has a fishy smell, it has likely degraded. |
| Incorrect Temperature Control | The initial formation of the Vilsmeier reagent should be done at low temperatures (0-5°C). The subsequent reaction with the substrate may require heating, but this should be carefully controlled (e.g., around 60°C), as excessive temperatures can destroy the product.[1] |
| Improper Work-up Procedure | The reaction mixture should be poured onto crushed ice to hydrolyze the intermediate and any remaining reagent.[2] Basification (e.g., with sodium bicarbonate or sodium hydroxide) is essential to deprotonate the quinoline nitrogen and precipitate the free base product.[2] |
Problem: Product is a Dark Oil or Tar-like Substance
| Possible Cause | Suggested Solution |
| Reaction Overheating | Significant side reactions and product degradation can occur at elevated temperatures. Maintain the recommended reaction temperature using an oil bath and monitor it closely. |
| Residual Acid or Impurities | Ensure the crude product is thoroughly washed during work-up to remove acidic byproducts. If the product is still oily after solvent removal, purification by column chromatography is the recommended next step to separate the desired compound from polymeric or colored impurities.[5] |
| Product is an Oil at Room Temperature | If the purified product is an oil, it may be due to residual solvent or its inherent physical properties. Ensure all solvent is removed under a high vacuum. If it remains an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Halogenation of Quinolines
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinolin-4-ol | POCl₃ / DMF (cat.) | None | 110 | 3 | 81 | [8] |
| 6-Bromo-7-methoxy-4-quinolinol | POCl₃ | None | 110 | 1 | 97 | |
| 7-chloro-6-nitro-quinazolin-4(3H)-one | SOCl₂ / DMF (cat.) | None | 100 | - | 91.3 | |
| 4-hydroxy-quinazoline | POCl₃ / N,N-diethylaniline | None | - | - | 70-86 | [4] |
| 6-bromoquinoline-4(1H)-one | POCl₃ | Toluene | 115 | 4 | 32 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline (Precursor)
This protocol is based on a general procedure for the synthesis of 4-hydroxyquinolines.
-
Nitration: Charge a reactor with 3,4-dimethoxyacetophenone and acetic acid. Heat the mixture to approximately 60°C until all solids dissolve. Slowly add 65 wt% nitric acid while maintaining the temperature at 60°C. Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water to precipitate the product. Filter, wash with water, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.[3]
-
Condensation: Dissolve the 2-nitro-4,5-dimethoxyacetophenone in a suitable solvent like toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to reflux and monitor by TLC. After completion, cool the mixture and pour it into water to precipitate the product. Filter and dry to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[3]
-
Reductive Cyclization: Suspend the product from the previous step in a solvent such as tetrahydrofuran (THF). Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). Pressurize the reactor with hydrogen gas and heat. Monitor the reaction until completion. After the reaction, filter off the catalyst and concentrate the solvent to obtain 4-hydroxy-6,7-dimethoxyquinoline.[3]
Protocol 2: Synthesis of this compound
This protocol is adapted from procedures for the halogenation of 4-hydroxyquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-6,7-dimethoxyquinoline.
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) or another suitable brominating agent (e.g., POCl₃ followed by a bromide source, or PBr₃). The reaction is often performed neat or in a high-boiling inert solvent like diglyme.[3]
-
Heating: Heat the reaction mixture to 90-110°C for 4-12 hours. The optimal time and temperature should be determined by monitoring the reaction progress via TLC (using a mobile phase such as 7:3 hexane:ethyl acetate).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate or a 10% sodium carbonate solution until the pH is approximately 7-8.[3][7]
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain crude this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. For quinoline derivatives, ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane are often effective.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a mixed system) to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.
-
Crystallization: If using a mixed solvent system, add the less soluble solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid, then reheat until clear. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Common side reactions in the synthesis of 4-Bromo-6,7-dimethoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6,7-dimethoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common route involves the bromination of a suitable precursor, typically 4-hydroxy-6,7-dimethoxyquinoline. This precursor is often synthesized through a multi-step process starting from 3,4-dimethoxyaniline, which undergoes nitration, reduction, and cyclization.[1][2] The final step is the conversion of the hydroxyl group at the 4-position to a bromine atom.
Q2: What are the most common side reactions observed during the bromination of quinoline derivatives?
The primary challenges in the bromination of quinoline derivatives include:
-
Poor Regioselectivity: Bromination can occur at unintended positions on the quinoline ring, leading to a mixture of isomers.[3]
-
Over-halogenation: The formation of di- or poly-brominated byproducts is a common issue, especially when using an excess of the brominating agent or under harsh reaction conditions.[3]
-
Degradation of Starting Material: Severe reaction conditions may lead to the degradation of the starting material or the desired product.[3]
Q3: How can I monitor the progress of the bromination reaction?
The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[4] The reaction is considered complete when the spot corresponding to the starting material (e.g., 4-hydroxy-6,7-dimethoxyquinoline) is no longer visible on the TLC plate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
A low yield can be attributed to several factors, including incomplete reaction, product degradation, or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the molar ratio of the brominating agent.- Extend the reaction time.- Increase the reaction temperature, while carefully monitoring for byproduct formation with TLC.[4] |
| Suboptimal Reaction Temperature | - The reaction temperature needs to be carefully controlled. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause the formation of undesired byproducts.[4] |
| Moisture Contamination | - Brominating agents can be sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions. The presence of water can consume the reagent and lead to side reactions.[4] |
| Inappropriate Solvent | - The choice of solvent can significantly impact the reaction. The solubility of the starting material and intermediates in the chosen solvent is crucial for an efficient reaction.[4] |
Issue 2: Difficulty in Purifying the Crude Product
Purification challenges often arise from the presence of unreacted starting materials, byproducts from side reactions, or residual reagents.[4]
| Common Impurities | Recommended Purification Method |
| Unreacted Starting Material (e.g., 4-hydroxy-6,7-dimethoxyquinoline) | - Recrystallization: This is a highly effective method. A mixed solvent system, such as ethanol and ethyl acetate, can be used.[4]- Column Chromatography: This technique can separate the product from impurities with different polarities.[5] |
| Poly-brominated Byproducts | - Column Chromatography: Careful selection of the eluent system is crucial for separating mono- and poly-brominated compounds.- Recrystallization: May be effective if the solubility differences between the desired product and byproducts are significant. |
| Residual Reagents/Catalysts | - Aqueous Work-up: Washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate, brine) can remove many residual reagents. |
Experimental Protocols
Synthesis of this compound from 4-hydroxy-6,7-dimethoxyquinoline (Adapted)
-
Charging the Reactor: In a suitable reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).
-
Solvent Addition: Add a suitable solvent (e.g., diethylene glycol dimethyl ether, toluene, or acetonitrile).[2][4]
-
Addition of Brominating Agent: While stirring, add the brominating agent (e.g., phosphorus oxybromide, N-Bromosuccinimide). The molar ratio should be optimized, starting from a slight excess.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-120°C). The optimal temperature will need to be determined experimentally.[2][4]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, the work-up procedure will depend on the brominating agent and solvent used. A typical work-up may involve quenching the reaction mixture, followed by extraction and washing.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and ethyl acetate) or by column chromatography.[2][4]
Visualizations
Logical Troubleshooting Flow for Low Yield
References
Troubleshooting incomplete Suzuki coupling with 4-Bromo-6,7-dimethoxyquinoline
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction involving 4-Bromo-6,7-dimethoxyquinoline. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete or low-yield Suzuki coupling reactions with nitrogen-containing heterocycles like this compound?
The most frequent challenges stem from three primary areas:
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to deactivation.[1][2][3]
-
Poor Solubility: Nitrogen-containing heterocycles can have limited solubility in common organic solvents, which can hinder reaction rates and yields.[1][4]
-
Side Reactions: Several undesired competing reactions can consume starting materials and reduce the yield of the desired product. The most common include protodeboronation, homocoupling, and dehalogenation.[1][5][6]
Q2: How do the dimethoxy groups on the quinoline ring affect the reaction?
The two electron-donating methoxy groups on the this compound ring increase the electron density at the carbon-bromine bond. This can make the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more challenging compared to electron-deficient aryl halides.[7][8]
Q3: What are the primary side reactions to be aware of in this specific Suzuki coupling?
If your starting material is being consumed but the desired product yield is low, one or more of the following side reactions are likely occurring:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source like water.[1][9]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product by coupling two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can often promote the homocoupling of boronic acids.[1][6]
-
Dehalogenation: The starting this compound can undergo a reaction where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 6,7-dimethoxyquinoline as a byproduct.[5][6]
Troubleshooting Guide for Incomplete Reactions
Issue 1: Low or No Conversion of Starting Materials
Possible Cause 1: Catalyst Inactivation or Poisoning The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2][5]
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][10]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., Buchwald precatalysts) to ensure the efficient generation of the active Pd(0) species in the reaction mixture.[1][11]
-
Slow Addition: A slow, controlled addition of the this compound can help maintain a low concentration in the reaction, reducing its inhibitory effect on the catalyst.[1]
-
Possible Cause 2: Poor Reagent Quality or Handling Impurities in starting materials can interfere with the catalyst.[12][13] Boronic acids can degrade over time, especially if not stored properly.[6][12] The active Pd(0) catalyst is highly sensitive to oxygen.[12][14]
-
Solutions:
-
Purity Check: Ensure the purity of this compound and the boronic acid partner.
-
Fresh Reagents: Use fresh or properly stored boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is a suspected issue.[8][9]
-
Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.[1][15]
-
Possible Cause 3: Suboptimal Reaction Conditions The chosen combination of base, solvent, and temperature may not be suitable for this specific substrate.[15][16]
-
Solutions:
-
Base Screening: The base is crucial for activating the boronic acid.[17] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[4][18]
-
Solvent Screening: Test different solvents or solvent mixtures. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[1][4][19]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[4] Experiment with a range of temperatures (e.g., 80-110 °C).
-
Issue 2: Significant Formation of Byproducts
Possible Cause 1: Protodeboronation of the Boronic Acid This is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often facilitated by the presence of water and base.[1][8][9]
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this side reaction.[1][5]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol boronic ester (Bpin), which can protect it from premature decomposition.[8][9]
-
Careful Base Selection: Use a weaker base or carefully control the stoichiometry. In some cases, fluoride bases like KF under anhydrous conditions can be effective.[17][20]
-
Possible Cause 2: Homocoupling of Reaction Partners This side reaction is often promoted by the presence of oxygen or if the desired cross-coupling is slow.[1][15]
-
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.[1]
-
Optimize Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes suppress halide homocoupling.[15]
-
Catalyst Choice: Screen different palladium sources and ligands to identify a system that favors the cross-coupling pathway.[1]
-
Issue 3: Solubility Problems
Possible Cause: Poor Solubility of Reagents The quinoline starting material, the boronic acid, or the product may have limited solubility in the chosen solvent system, stalling the reaction.[1][4][12]
-
Solutions:
-
Solvent Mixtures: Use a co-solvent system. A mixture of an organic solvent (like dioxane or toluene) with water is common, as water helps dissolve the inorganic base.[4]
-
Phase-Transfer Catalysts (PTCs): For biphasic reactions (organic/aqueous), adding a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by transferring the boronate anion into the organic phase.[4][15]
-
Higher Temperatures: Increasing the reaction temperature can improve the solubility of the reagents.[1][4]
-
Data Presentation: Condition Screening
Optimizing a Suzuki coupling reaction often requires screening multiple parameters. The following tables provide a template for how different variables can affect the reaction yield.
Table 1: Effect of Base and Solvent on Reaction Yield
| Entry | Base (2.0 eq) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | 100 | 12 | 45 |
| 2 | K₃PO₄ | Dioxane / H₂O (4:1) | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Dioxane / H₂O (4:1) | 100 | 12 | 91 |
| 4 | K₃PO₄ | Toluene / H₂O (4:1) | 110 | 12 | 85 |
| 5 | K₃PO₄ | DMF | 100 | 12 | 75 |
Data is representative and based on typical optimizations for heteroaryl Suzuki couplings.[18][19][21]
Table 2: Effect of Catalyst/Ligand System on Reaction Yield
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane / H₂O (4:1) | 100 | 55 |
| 2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane / H₂O (4:1) | 100 | 62 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane / H₂O (4:1) | 100 | 94 |
| 4 | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane / H₂O (4:1) | 100 | 89 |
Data is representative. Buchwald-type ligands like XPhos are often superior for challenging substrates.[1][8][11]
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][22]
Caption: A logical workflow for troubleshooting an incomplete Suzuki coupling reaction.
Experimental Protocols
Generalized Protocol for Suzuki Coupling with this compound
This protocol serves as a robust starting point. Optimization of specific parameters may be required for different boronic acid coupling partners.[8][22][23]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Degassing: Seal the flask with a septum and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1][8]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Preventing debromination during reactions with 4-Bromo-6,7-dimethoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6,7-dimethoxyquinoline. The focus is on preventing the common side reaction of debromination during various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom at the 4-position of the quinoline ring is replaced by a hydrogen atom. This is problematic as it consumes the starting material, leading to the formation of the undesired byproduct 6,7-dimethoxyquinoline. This reduces the yield of the desired product and complicates purification, especially in multi-step syntheses where the bromine atom is essential for subsequent functionalization.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Debromination in these reactions is often attributed to the formation of palladium-hydride (Pd-H) species. These species can arise from various sources within the reaction mixture, including the base, solvent (e.g., residual water in DMF or alcohols), or even the phosphine ligand. The Pd-H species can then react with the this compound in a competing catalytic cycle to replace the bromine with hydrogen. Factors such as high temperatures, the use of strong bases, and certain catalyst-ligand combinations can promote the formation of these hydride species and thus increase the extent of debromination.
Q3: I am observing significant debromination in my Suzuki-Miyaura coupling. What is the first thing I should investigate?
A3: The first parameters to optimize are the base and the reaction temperature. Strong bases, particularly alkoxides, can facilitate the formation of hydride species that lead to debromination. Switching to a milder inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is a highly effective initial step.[1] Concurrently, lowering the reaction temperature can often improve selectivity by disfavoring the debromination pathway, which may have a higher activation energy.
Q4: Can the choice of palladium catalyst and ligand affect the level of debromination?
A4: Absolutely. The catalyst and ligand system plays a crucial role. For electron-rich aryl bromides like this compound, using bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial. These ligands tend to accelerate the rate of reductive elimination to form the desired product, which can outcompete the debromination pathway.[2] In some cases, phosphine-free catalyst systems might also be considered to minimize a potential source of hydride.
Q5: How can I monitor the progress of my reaction and detect the formation of the debrominated byproduct?
A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). To detect the debrominated byproduct, it is advisable to run a standard of 6,7-dimethoxyquinoline alongside your reaction samples on the TLC plate. For LC-MS analysis, you can monitor for the mass of the expected product and the mass of the debrominated side product simultaneously.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
If you are observing a significant amount of 6,7-dimethoxyquinoline in your Suzuki-Miyaura reaction, follow this troubleshooting workflow.
Issue 2: Low Yield in Buchwald-Hartwig Amination with Evidence of Debromination
For C-N bond formation, debromination can also be a significant issue. Here is a guide to address this problem.
Data Presentation
The choice of base is a critical parameter in minimizing debromination in Suzuki-Miyaura coupling reactions. The following table provides representative data on how the choice of base can affect the yield of the desired product versus the debrominated side product in reactions of similar aryl bromides. This data should be used as a general guideline for optimizing your reaction with this compound.
Table 1: Comparison of Different Bases on Product Yield and Debromination in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O | 100 | 85 | 10 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 90 | 5 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 95 | <2 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 92 | <3 |
| 5 | NaOtBu | Toluene | 100 | 70 | 25 |
| 6 | Et₃N | DMF | 100 | 65 | 30 |
Note: Data is illustrative and compiled from various sources on Suzuki-Miyaura couplings of aryl bromides.[3][4][5] Yields are highly dependent on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the formation of the debrominated byproduct.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[2]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound with a primary or secondary amine.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox, add NaOtBu to a Schlenk tube. Outside the glovebox, add this compound, [Pd₂(dba)₃], and XPhos.
-
Degassing: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene and the amine via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[6]
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-6,7-dimethoxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-Bromo-6,7-dimethoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low or no yield. What is the most common cause?
A1: Low or no yield is frequently due to catalyst inhibition or deactivation. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle. Additionally, the two electron-donating methoxy groups on the quinoline scaffold make the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step.
Q2: How can I prevent catalyst poisoning by the quinoline nitrogen?
A2: The most effective strategy is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands sterically shield the palladium center, which hinders the coordination of the quinoline nitrogen and promotes the desired catalytic cycle.
Q3: I am observing a significant amount of a debrominated side product (6,7-dimethoxyquinoline). What causes this and how can I minimize it?
A3: The formation of a debrominated product, known as hydrodehalogenation, is a common side reaction. It can be caused by factors such as the presence of water or other protic impurities, or a competing reaction pathway involving β-hydride elimination from certain palladium intermediates. To minimize this, ensure you are using anhydrous and deoxygenated solvents and reagents. Screening different bases can also help, as the choice of base can influence this side reaction.
Q4: What is a typical starting catalyst loading for reactions with this compound, and when should I adjust it?
A4: A good starting point for catalyst loading is typically between 1-3 mol% of the palladium precatalyst. If you observe low conversion, you can incrementally increase the catalyst loading to 5 mol%. However, simply increasing the catalyst amount is not always the best solution and can lead to more side products and higher costs. It is often more effective to first screen different ligands, bases, and solvents. For large-scale reactions, the goal is often to decrease catalyst loading to cost-effective levels (e.g., < 1 mol%) once optimal conditions are established.
Q5: My boronic acid is decomposing during my Suzuki-Miyaura reaction. How can I prevent this?
A5: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with electron-rich boronic acids and under basic, aqueous conditions. To mitigate this, you can:
-
Use anhydrous conditions where possible.
-
Employ a weaker base or carefully control the stoichiometry of a stronger base.
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is cleaved in situ during the reaction.
Q6: For a Buchwald-Hartwig amination, what is a good starting base, and what are the alternatives?
A6: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice that often leads to high reaction rates. However, it can be incompatible with base-sensitive functional groups. Alternatives include lithium bis(trimethylsilyl)amide (LHMDS), which is useful for substrates with protic functional groups, or weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), which offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[1]
Troubleshooting Guides
Issue 1: Low Conversion or Stalled Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). Consider using advanced palladacycle precatalysts (G3 or G4). | Pd(II) precursors require reduction to the active Pd(0) state. This process can be inefficient, leading to a low concentration of the active catalyst. |
| Poor Ligand Choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands. | The ligand is crucial for stabilizing the catalyst, promoting oxidative addition, and preventing catalyst deactivation by the quinoline nitrogen. |
| Inappropriate Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). Ensure the base is finely powdered and anhydrous. | The base plays a critical role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling). Its strength and solubility can significantly impact the reaction rate. |
| Unsuitable Solvent | Test different anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, THF, DMF). For Suzuki reactions, a co-solvent of water is often necessary. | The solvent must solubilize all reactants and intermediates. Poor solubility can lead to a stalled reaction. |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). | Cross-coupling reactions often require sufficient thermal energy to overcome activation barriers, particularly the oxidative addition step with electron-rich aryl halides. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or excess Pd(II) at the start of the reaction. | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen). Use a high-quality Pd(0) source or a precatalyst that reduces cleanly. |
| Hydrodehalogenation (Debromination) | Presence of protic impurities (e.g., water). Side reaction pathway of the catalyst. | Use anhydrous solvents and reagents. Screen different bases and ligands, as some combinations are more prone to this side reaction. |
| Homocoupling of Aryl Halide | High catalyst concentration or high temperatures. | Optimize for the lowest effective catalyst loading. Avoid excessively high reaction temperatures once the reaction is proceeding. |
Data Presentation
The following tables present representative data for cross-coupling reactions of 4-halo-6,7-dimethoxyquinolines. While specific data for the 4-bromo substrate is limited in the literature, the data for the analogous 4-chloro substrate provides a strong basis for optimization. Generally, 4-bromoquinolines are more reactive than their 4-chloro counterparts, potentially allowing for lower catalyst loadings or milder reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloro-6,7-dimethoxyquinoline (Data extrapolated from analogous haloquinoline systems)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | High |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | Toluene | 110 | 6 | High |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | Moderate-High |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloro-6,7-dimethoxyquinoline with Anilines [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | Good-Excellent |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | Good |
| 3 | G3-XPhos (2) | - | LHMDS (1.5) | THF | 70 | 12 | Excellent |
Note: Yields are qualitative (Moderate, Good, High, Excellent) as they are highly dependent on the specific coupling partner. For this compound, it is reasonable to start with the conditions in Entry 2 or 3 for each table and expect similar or higher efficiency.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[2]
This reaction is highly sensitive to air and moisture. Standard Schlenk techniques or a glovebox should be used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a strong flow of inert gas in a Schlenk flask, combine the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent, followed by the this compound, the amine, and the base.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General Catalytic Cycle for Cross-Coupling Reactions
References
Removal of palladium catalyst from 4-Bromo-6,7-dimethoxyquinoline reaction mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from 4-Bromo-6,7-dimethoxyquinoline reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification process and offers solutions to achieve the desired product purity.
| Issue | Potential Cause(s) | Recommended Solutions |
| High residual palladium in the final product (>10 ppm) | - Strong Chelation: The quinoline nitrogen and methoxy oxygens in this compound may chelate with palladium, making it difficult to remove. - Ineffective Scavenger: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system. - Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the treatment time may be inadequate for complete removal. | - Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one.[1] - Optimize Conditions: Increase the amount of scavenger, prolong the contact time, or moderately increase the temperature to enhance scavenging efficiency.[2] - Combined Approach: Consider a sequential treatment with different types of scavengers or a combination of scavenging and another purification technique like activated carbon treatment. |
| Significant loss of this compound during purification | - Non-specific Adsorption: Activated carbon and some scavengers can adsorb the product along with the palladium catalyst, leading to reduced yield.[3] - Product Precipitation with Catalyst: The product might co-precipitate with the palladium catalyst during work-up. | - Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.[4] - Solvent Selection: Choose a solvent that maximizes the solubility of the product while facilitating palladium removal. - Alternative Purification: If product loss remains high, consider crystallization, which can be a highly selective purification method.[3] |
| Inconsistent palladium removal from batch to batch | - Variability in Palladium Species: The nature of the palladium species (e.g., oxidation state, ligands) may differ between batches depending on reaction completion and work-up conditions. - Inconsistent Work-up Procedure: Variations in the work-up process can lead to different levels and types of palladium residues. | - Standardize Work-up: Ensure a consistent and reproducible work-up procedure for each batch. - Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a wide range of palladium species.[5] - Pre-treatment: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removable form. |
| Filtration issues (clogging, slow filtration) | - Fine Catalyst Particles: The palladium catalyst or scavenger particles may be too fine, leading to filter clogging. - Precipitation during Filtration: Changes in concentration or temperature during filtration might cause the product or impurities to precipitate. | - Use of Filter Aids: Employ a pad of Celite® or another filter aid to improve filtration flow and trap fine particles.[1][6] - Dilution: Dilute the reaction mixture with a suitable solvent before filtration to prevent precipitation and reduce viscosity.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reaction mixtures?
A1: The most common methods include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers are based on silica or polymers functionalized with thiol, thiourea, or amine groups.[5][7]
-
Activated Carbon Treatment: Adsorption of palladium onto activated carbon is a cost-effective method, though it can sometimes lead to product loss due to non-specific binding.[8][9]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[6]
-
Chromatography: Column chromatography is effective for separating the product from dissolved palladium species.[6]
-
Crystallization: This can be a highly effective method for obtaining a pure product, leaving the palladium impurities in the mother liquor.[3]
Q2: How do I choose the best palladium removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Catalyst: Heterogeneous catalysts like Pd/C can often be removed by simple filtration, while homogeneous catalysts require methods like scavenging or chromatography.
-
Solvent System: The chosen method must be compatible with the reaction solvent.
-
Desired Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often <10 ppm) necessitate highly efficient methods like specialized scavengers.[10]
-
Scale of the Reaction: For large-scale synthesis, factors like cost and ease of implementation are crucial. Activated carbon or filtration might be preferred over more expensive scavengers.
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day . This often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[10]
Q4: Can I use a combination of methods for palladium removal?
A4: Yes, a combination of methods can be very effective. For instance, an initial filtration through Celite® to remove the bulk of a heterogeneous catalyst can be followed by treatment with a scavenger or activated carbon to remove residual soluble palladium.
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
This protocol is effective for removing dissolved palladium species (e.g., from Suzuki, Heck, or Sonogashira coupling reactions).
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase containing the crude this compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 2-8 molar equivalents relative to the initial palladium catalyst loading) to the solution.[2]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1 to 24 hours. The optimal time and temperature should be determined experimentally.[11]
-
Filtration: Filter the mixture to remove the scavenger-bound palladium. Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS or ICP-OES.
Protocol 2: Palladium Removal using Activated Carbon
This protocol is a cost-effective method for palladium removal.
-
Reaction Work-up and Dissolution: Follow steps 1 and 2 from Protocol 1.
-
Activated Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 18 hours.[12]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to use a filter aid to prevent fine carbon particles from passing through.[12] Wash the Celite®/carbon cake with fresh solvent.
-
Concentration and Analysis: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: General workflow for palladium removal from reaction mixtures.
Caption: Decision logic for selecting a palladium removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cphi-online.com [cphi-online.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 4-Bromo-6,7-dimethoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 4-Bromo-6,7-dimethoxyquinoline using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my sample of this compound?
A1: Impurities can originate from various stages of the synthesis and purification process. Common impurities may include:
-
Starting materials: Unreacted precursors such as 3,4-dimethoxyacetophenone or related aniline derivatives.
-
Intermediates: Synthetic intermediates like 4-hydroxy-6,7-dimethoxyquinoline.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Reagents: Residual reagents used in the synthesis, for example, phosphorus-based chlorinating agents.
-
Degradation products: Products formed from the decomposition of this compound over time or under certain storage conditions.
Q2: I see multiple peaks in my mass spectrum for a single chromatographic peak. What could they be?
A2: It is common to observe multiple ions for a single compound in electrospray ionization (ESI) mass spectrometry. These can include:
-
Isotopologues: Due to the natural abundance of isotopes (e.g., ¹³C), you will see small peaks at M+1, M+2, etc. For a bromine-containing compound, you will see a characteristic M and M+2 isotopic pattern with nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.
-
Adducts: The analyte molecule can form adducts with ions present in the mobile phase. Common adducts in positive ion mode include [M+H]⁺ (protonated molecule), [M+Na]⁺ (sodium adduct), [M+K]⁺ (potassium adduct), and [M+NH₄]⁺ (ammonium adduct).[1][2][3] In some cases, the protonated molecule may be completely absent, and only metal adduct species are present.[2]
-
Multiply charged ions: Larger molecules can carry multiple charges, resulting in ions at m/z values corresponding to [M+nH]ⁿ⁺.
-
Fragments: In-source fragmentation can occur, leading to the appearance of fragment ions in the mass spectrum.
Q3: My retention times are shifting from run to run. What are the possible causes?
A3: Retention time shifts can be caused by several factors:
-
Column degradation: Over time, the stationary phase of the LC column can degrade.
-
Changes in mobile phase composition: Inaccurate preparation or evaporation of the mobile phase can alter its composition.
-
Fluctuating flow rates: Issues with the LC pump can lead to inconsistent flow rates.
-
Changes in temperature: Variations in the column oven temperature can affect retention times.
-
Column contamination: Buildup of contaminants on the column can alter its chemistry.[4]
Q4: I am observing high background noise in my chromatogram. How can I reduce it?
A4: High background noise can originate from several sources:
-
Contaminated solvents or additives: Always use high-purity, LC-MS grade solvents and additives.[4]
-
Sample matrix effects: Complex sample matrices can cause ion suppression or enhancement.
-
Column bleed: Degradation of the stationary phase can release contaminants into the mobile phase.
-
Contaminated LC-MS system: Residues from previous analyses can build up in the system.[4] Regular system cleaning and the use of a divert valve to direct the flow to waste at the beginning and end of a run can help.[5]
Troubleshooting Guide
Problem 1: An unknown peak is observed in the chromatogram.
Solution Workflow:
Caption: Troubleshooting workflow for identifying an unknown peak in an LC-MS chromatogram.
Problem 2: Poor peak shape (tailing or fronting).
Solutions:
-
Check for column overload: Dilute the sample and reinject.
-
Verify mobile phase pH: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to keep it in a single ionic form.
-
Inspect for column contamination or degradation: Flush the column or replace it if necessary.
-
Investigate extra-column band broadening: Ensure tubing lengths are minimized and connections are secure.[6]
Problem 3: Low signal intensity or loss of sensitivity.
Solutions:
-
Clean the ion source: Contamination of the ion source is a common cause of reduced sensitivity.[7]
-
Check MS tune and calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize ionization parameters: Adjust source voltages and temperatures to optimize the signal for your analyte.[5]
-
Investigate for ion suppression: Dilute the sample or improve sample cleanup to mitigate matrix effects.
Experimental Protocol: LC-MS Analysis of this compound
This protocol provides a general starting point for the analysis. Method optimization may be required.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
Potential Impurities and Their Mass Data
The following table summarizes potential impurities that may be observed during the analysis of this compound.
| Compound Name | Potential Source | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Notes |
| This compound | Main Component | C₁₁H₁₀BrNO₂ | 266.9895 | 267.9973 | Exhibits a characteristic 1:1 isotopic pattern for M and M+2. |
| 4-Hydroxy-6,7-dimethoxyquinoline | Synthetic Intermediate | C₁₁H₁₁NO₃ | 205.0739 | 206.0817 | Precursor before the bromination step. |
| 6,7-Dimethoxyquinoline | De-bromination by-product | C₁₁H₁₁NO₂ | 189.0790 | 190.0868 | Loss of the bromine atom. |
| 3,4-Dimethoxyacetophenone | Starting Material | C₁₀H₁₂O₃ | 180.0786 | 181.0864 | A potential unreacted starting material. |
| 2-Nitro-4,5-dimethoxyacetophenone | Nitrated Intermediate | C₁₀H₁₁NO₅ | 225.0637 | 226.0715 | An intermediate if the synthesis starts from 3,4-dimethoxyacetophenone.[8] |
| 4-Chloro-6,7-dimethoxyquinoline | Related Impurity | C₁₁H₁₀ClNO₂ | 223.0400 | 224.0478 | Could be present if a chlorinating agent was used or as an impurity in the starting material. |
References
- 1. providiongroup.com [providiongroup.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. support.waters.com [support.waters.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-6,7-dimethoxyquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 4-Bromo-6,7-dimethoxyquinoline and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: My this compound derivative is decomposing on the silica gel column.
-
Question: I am attempting to purify my compound using silica gel column chromatography, but I am observing significant streaking and loss of product. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a common issue for quinoline derivatives due to the acidic nature of the stationary phase interacting with the basic nitrogen of the quinoline ring.[1] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Before packing the column, neutralize the acidic silanol groups by preparing a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[2][3]
-
Use an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using a less acidic stationary phase like neutral or basic alumina.[2]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.[2]
-
Issue 2: I am struggling to separate my target compound from closely related impurities.
-
Question: My TLC analysis shows impurities with Rf values very close to my product. How can I improve the separation during column chromatography?
-
Answer: Separating closely eluting impurities requires optimization of your chromatographic conditions.
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for this compound derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes with a more polar solvent like ethyl acetate.[4] Vary the ratio to achieve the best possible separation. Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation.[2] For more polar impurities, a system like dichloromethane/methanol might be effective.[5]
-
Use a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient where the polarity of the eluent is gradually increased can enhance the separation of compounds with similar polarities.[2]
-
Issue 3: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I have dissolved my crude this compound derivative in a hot solvent, but upon cooling, it separates as an oil. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[6] To address this:
-
Add More Solvent: Your solution might be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of the hot "good" solvent to decrease the saturation temperature.[7]
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.
-
Modify the Solvent System: For dimethoxy-substituted quinolines, a mixed solvent system is often effective. A 1:1 mixture of ethyl acetate and ethanol has been used successfully for the analogous 4-chloro-6,7-dimethoxyquinoline.[8] You can also try dissolving the compound in a "good" solvent (e.g., ethyl acetate) and adding a "poor" solvent (e.g., hexanes) dropwise at an elevated temperature until turbidity is observed, then clarifying with a few drops of the "good" solvent before cooling.[9]
-
Issue 4: The yield after recrystallization is very low.
-
Question: I have successfully obtained pure crystals, but the final yield is poor. How can I improve it?
-
Answer: Low yield can result from several factors:
-
Using Too Much Solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[7]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your glassware is pre-heated to prevent the product from crystallizing on the filter paper.
-
Incomplete Crystallization: Make sure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[7]
-
Recover a Second Crop: The filtrate (mother liquor) may still contain a significant amount of your product. You can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: Common impurities often include unreacted starting materials (e.g., 4-hydroxy-6,7-dimethoxyquinoline if performing a bromination of the hydroxyl group) and byproducts from side reactions. Depending on the synthetic route, these could include regioisomers or poly-brominated species.
-
-
Q2: Can I use preparative HPLC for the purification of this compound derivatives?
-
A2: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying compounds, especially for difficult separations or when very high purity is required.[2][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for MS compatibility) is a common starting point for quinoline derivatives.[11]
-
-
Q3: My purified product is colored. How can I remove the color?
-
A3: Colored impurities can often be removed by treating a solution of your compound with a small amount of activated charcoal before the final crystallization step. Gently heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[6] Use charcoal sparingly as it can also adsorb some of your product.
-
-
Q4: How can I confirm the purity of my final product?
-
A4: The purity of your this compound derivative can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) against the crude material will show the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Ethyl Acetate)
This protocol is a good starting point for the purification of this compound, adapted from a procedure for the analogous chloro-derivative.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot 1:1 mixture of ethanol and ethyl acetate with stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound derivatives using silica gel chromatography.[4]
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of petroleum ether (or hexanes) and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes. If separating very close spots, a shallow gradient of increasing ethyl acetate in petroleum ether can be used.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following tables summarize typical purification outcomes for substituted quinoline derivatives. Note that specific data for this compound is limited, and these values are based on structurally similar compounds and general laboratory practice.
Table 1: Comparison of Purification Methods for 4-Halo-6,7-dimethoxyquinoline Derivatives
| Purification Method | Typical Purity | Typical Yield | Notes |
| Single Recrystallization | >98% | 60-80% | Effective for removing less polar impurities. Yield is dependent on the initial purity. |
| Column Chromatography | >99% | 70-90% | Good for separating closely related impurities and baseline material. |
| Recrystallization followed by Column Chromatography | >99.5% | 50-70% | Recommended for achieving very high purity for analytical standards or biological assays. |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Typical Application |
| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | Good starting point for moderately polar quinolines. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Useful for more polar quinoline derivatives or for eluting strongly adsorbed compounds. |
| Hexanes / Ethyl Acetate with 1% Triethylamine | 9:1 to 1:1 | For acid-sensitive quinolines to prevent decomposition on silica gel. |
Visualizations
Workflow for Purification of this compound
Caption: A decision workflow for selecting the appropriate purification method.
Troubleshooting Recrystallization Issues
Caption: A troubleshooting guide for common recrystallization problems.
Column Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
How to avoid the formation of homocoupling byproducts in Sonogashira reactions
A cornerstone of carbon-carbon bond formation, the Sonogashira reaction is a powerful tool in organic synthesis. However, the formation of undesired homocoupling byproducts (Glaser coupling) can diminish yields and complicate purification. This technical support center provides detailed troubleshooting guides and FAQs to help you minimize or eliminate these byproducts from your reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction, and what are its primary causes?
A: Homocoupling, often called Glaser coupling, is a common side reaction where two terminal alkyne molecules react to form a symmetric diyne.[1] This unwanted process consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1] The primary causes are:
-
Presence of Oxygen : Oxygen promotes the oxidative dimerization of copper acetylide intermediates, which is a key step in the Glaser coupling pathway.[1][2][3] Rigorous exclusion of air is therefore critical.[2]
-
Copper(I) Co-catalyst : While added to increase reactivity, the copper(I) salt is the primary catalyst for the homocoupling side reaction.[1][2][3] The presence of copper can lead to the formation of these alkyne dimers.[4]
-
High Copper Concentration : Excessive amounts of the copper(I) catalyst can accelerate the rate of homocoupling.[2]
-
Slow Cross-Coupling Rate : If the main Sonogashira reaction is slow (due to an unreactive halide or inactive palladium catalyst), the alkyne has more opportunity to undergo homocoupling.[2][5]
-
Elevated Temperatures : High reaction temperatures can sometimes favor the homocoupling pathway.[2]
Q2: What are the most effective strategies to prevent or minimize homocoupling?
A: Several strategies can be employed to suppress the formation of Glaser byproducts:
-
Implement Copper-Free Conditions : The most direct method is to run the reaction without a copper co-catalyst.[1][2] This effectively eliminates the primary pathway for this side reaction, though it may require higher temperatures or more active palladium catalysts.[2]
-
Ensure Anaerobic Conditions : Thoroughly degas all solvents and reagents.[2] This can be done by freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent.[2] It is crucial to maintain a positive pressure of inert gas throughout the reaction.[2][4]
-
Slow Addition of the Terminal Alkyne : Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[3][5]
-
Optimize Reaction Parameters : The careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[3] For instance, bulky, electron-rich phosphine ligands can favor the desired cross-coupling.[2] Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[1]
Q3: I am running a copper-free reaction but still observe homocoupling. What could be the cause?
A: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware. This can be sufficient to catalyze Glaser coupling.[2] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less efficient than the copper-catalyzed pathway.[2] To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metals.[2]
Troubleshooting Guide
Issue: Your reaction shows a significant amount of the homocoupled diyne byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen Contamination | Ensure all solvents and liquid reagents are rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with argon for at least 30 minutes. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire reaction.[2] | A significant reduction in the homocoupling byproduct. The reaction mixture should not develop dark colors associated with catalyst decomposition. |
| Copper-Catalyzed Side Reaction | Switch to a well-established copper-free protocol. If the reaction rate is too slow, screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or use a more active palladium precatalyst.[3][6] | Elimination of the primary pathway for Glaser coupling, leading to a much cleaner reaction profile with a higher yield of the desired cross-coupled product.[4][7] |
| High Alkyne Concentration | Instead of adding the alkyne all at once, add it slowly to the reaction mixture over several hours using a syringe pump.[3] | The instantaneous concentration of the alkyne remains low, favoring the reaction with the aryl halide over dimerization, thus improving the product-to-byproduct ratio. |
| Suboptimal Base or Solvent | Screen different amine bases (e.g., diisopropylamine, piperidine, DBU) or inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1][3] Evaluate different anhydrous solvents such as THF, Toluene, or DMF.[3] | Discovery of a solvent/base system that enhances the rate of cross-coupling relative to homocoupling, leading to improved product yield and purity. |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by completely avoiding the use of a copper co-catalyst.
Reagents & Equipment:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ [2 mol%, 0.02 mmol] or a combination of (AllylPdCl)₂ [2.5 mol%] and P(t-Bu)₃ [10 mol%])[6]
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous, Degassed Solvent (e.g., THF, Toluene, or DMF, ~0.2 M concentration)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) and vacuum line
-
Syringes for reagent transfer
Procedure:
-
Setup: Add the aryl halide and palladium catalyst to the flame-dried Schlenk flask. Seal the flask with a septum.
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent and the base via syringe.[3]
-
Alkyne Addition: Add the terminal alkyne to the stirring mixture. For best results, consider adding the alkyne dropwise or via a syringe pump over 1-2 hours.[3]
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C for aryl bromides) and monitor progress by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification: Filter the solution, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: The desired Sonogashira cycle versus the competing Glaser homocoupling side reaction.
Caption: A logical workflow for troubleshooting and minimizing homocoupling byproducts.
References
Optimizing reaction temperature for the synthesis of 4-Bromo-6,7-dimethoxyquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction temperature for the synthesis of 4-Bromo-6,7-dimethoxyquinoline.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion. | Increase Reaction Time or Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC to determine the optimal time and temperature for maximum conversion. Be cautious, as higher temperatures can also lead to byproduct formation. |
| Suboptimal Temperature: The reaction temperature may be too low for efficient bromination. | Systematic Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to identify the optimal condition for your specific reagent and solvent system. | |
| Formation of Multiple Products (Poor Regioselectivity) | High Reaction Temperature: Elevated temperatures can lead to the formation of undesired isomers.[1] | Lower the Reaction Temperature: Conduct the bromination at a lower temperature, such as 0°C or even as low as -30°C, to improve regioselectivity.[1] Add the brominating agent slowly to maintain control over the reaction exotherm. |
| Incorrect Stoichiometry: Using an excess of the brominating agent can result in poly-brominated byproducts. | Optimize Reagent Stoichiometry: Carefully control the molar equivalents of the brominating agent. Start with a 1:1 molar ratio of the substrate to the brominating agent and adjust as needed based on analytical monitoring. | |
| Formation of Poly-brominated Byproducts | Excess Brominating Agent: Too much brominating agent will lead to multiple brominations on the quinoline ring. | Reduce Equivalents of Brominating Agent: Use slightly less than one equivalent of the brominating agent to ensure the starting material is fully consumed before significant di-bromination occurs. The unreacted starting material can be more easily separated during purification. |
| High Reaction Temperature: Higher temperatures can favor multiple substitutions. | Decrease Reaction Temperature: Lowering the temperature can help to control the reactivity and reduce the formation of poly-brominated species. | |
| Product Degradation | Excessive Heat: The product or starting material may be sensitive to high temperatures, leading to decomposition. | Use Milder Conditions: If degradation is suspected, reduce the reaction temperature and consider using a less reactive brominating agent, such as N-bromosuccinimide (NBS), which often allows for milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the bromination of 6,7-dimethoxyquinoline?
A common starting point for the bromination of activated aromatic systems like 6,7-dimethoxyquinoline is at or below room temperature (0°C to 24°C).[2][3][4] It is recommended to start at a lower temperature (e.g., 0°C) and slowly warm the reaction mixture if the reaction is sluggish.
Q2: How does temperature affect the regioselectivity of the bromination?
Temperature can significantly influence the regioselectivity of bromination.[1] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products.[1] To enhance the selectivity for a specific isomer, it is often beneficial to conduct the reaction at the lowest effective temperature.[1]
Q3: What are some common byproducts, and how can their formation be minimized by controlling the temperature?
Common byproducts include isomers (e.g., bromination at a different position) and poly-brominated products. Lowering the reaction temperature is a key strategy to minimize the formation of both types of byproducts, as it increases the selectivity of the reaction.
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine, and how does that affect the optimal temperature?
Yes, N-bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for bromination reactions.[1] Reactions with NBS are often performed at room temperature.[5][6] It is a solid and easier to handle, which can provide better control over the reaction.[1]
Q5: My reaction is very exothermic. How does this relate to temperature optimization?
Many bromination reactions are exothermic. It is crucial to have efficient cooling and to add the brominating agent slowly to maintain the desired reaction temperature. A runaway reaction due to poor temperature control can lead to a decrease in yield and an increase in impurities.
Data Presentation
The following table illustrates a hypothetical optimization of the reaction temperature for the synthesis of this compound, demonstrating the expected trend based on chemical principles.
| Reaction Temperature (°C) | Yield of this compound (%) | Purity (%) | Notes |
| -10 | 75 | 98 | High selectivity, but the reaction is slow. |
| 0 | 85 | 97 | Good balance of reaction rate and selectivity. |
| 25 (Room Temperature) | 82 | 90 | Increased formation of minor isomers observed. |
| 50 | 70 | 80 | Significant increase in byproduct formation, including di-brominated species. |
Experimental Protocols
Protocol: Temperature Screening for the Bromination of 6,7-dimethoxyquinolin-4-ol
This protocol describes a general procedure for the bromination of 6,7-dimethoxyquinolin-4-ol to this compound, which can be adapted for temperature optimization. The synthesis of this compound often proceeds via the conversion of 6,7-dimethoxyquinolin-4-ol to an activated intermediate, followed by bromination. A common method is the conversion of the hydroxyl group to a better leaving group, which is then substituted by bromide.
-
Preparation of the Reaction Setup: In a series of round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve 6,7-dimethoxyquinolin-4-ol in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Temperature Control: Cool each flask to the desired reaction temperature (e.g., -10°C, 0°C, 25°C, and 50°C) using an appropriate cooling bath (ice-salt, ice, water bath, or heating mantle).
-
Reagent Addition: To each flask, slowly add the brominating reagent (e.g., phosphorus oxybromide or N-bromosuccinimide with a catalyst). The choice of reagent will dictate the reaction mechanism and optimal conditions.
-
Reaction Monitoring: Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the product and byproducts.
-
Work-up and Isolation: Once the reaction reaches its optimal point (maximum product, minimum byproducts), quench the reaction by pouring it into ice water. Neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product from each reaction using column chromatography on silica gel. Analyze the yield and purity of the isolated this compound for each reaction temperature to determine the optimal condition.
Visualizations
Caption: Workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
Scaling up the synthesis of 4-Bromo-6,7-dimethoxyquinoline: potential issues
This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-Bromo-6,7-dimethoxyquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective strategy is a two-step synthesis starting from 3,4-dimethoxyaniline. This involves an initial cyclization reaction to form 6,7-dimethoxyquinolin-4-one (also known as 4-hydroxy-6,7-dimethoxyquinoline), followed by a bromination step to replace the hydroxyl group at the 4-position with a bromine atom.
Q2: My bromination reaction of 6,7-dimethoxyquinolin-4-one is giving a low yield. What are the potential causes?
Low yields in the bromination step can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the molar ratio of the brominating agent or extending the reaction time. The purity of the starting quinolinone is also crucial, as impurities can interfere with the reaction. Additionally, moisture in the reaction can consume the brominating agent, so ensuring anhydrous conditions is important. Finally, the choice of brominating agent and solvent system can significantly impact the yield, and optimization may be necessary.
Q3: I am observing the formation of multiple products in my bromination reaction. How can I improve the selectivity?
The presence of electron-donating methoxy groups on the quinoline ring can activate the benzene part of the molecule towards electrophilic attack, potentially leading to bromination on the ring in addition to the desired substitution at the 4-position. To improve selectivity, it is advisable to use milder brominating agents and control the reaction temperature carefully. A lower temperature can help to favor the desired kinetic product.
Q4: What are the best methods for purifying the final this compound product at a larger scale?
For purification, a combination of techniques is often most effective. After the reaction work-up, the crude product can often be precipitated and collected by filtration. For higher purity, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is a common and scalable method.[1] If significant impurities remain, column chromatography using silica gel is a reliable option, though it may be less practical for very large scales.
Q5: Are there specific safety precautions I should take during the synthesis?
Yes, several safety precautions are essential. Brominating agents such as phosphorus tribromide (PBr₃), phosphorus oxybromide (POBr₃), and N-Bromosuccinimide (NBS) are corrosive and/or toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving these reagents can be exothermic, so controlled addition and cooling may be necessary. Always perform a thorough risk assessment before beginning any chemical synthesis.
Troubleshooting Guides
Low Yield in the Bromination Step
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows significant unreacted starting material (6,7-dimethoxyquinolin-4-one) | Incomplete reaction due to insufficient brominating agent. | Increase the molar equivalent of the brominating agent (e.g., PBr₃ or POBr₃) incrementally (e.g., from 1.1 eq to 1.5 eq). |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for side product formation. | |
| Formation of a complex mixture of products observed by TLC or NMR | Over-bromination or side reactions on the aromatic ring. | Use a milder brominating agent, such as N-Bromosuccinimide (NBS).[2] |
| Lower the reaction temperature to improve selectivity. | ||
| Reduce the amount of brominating agent used. | ||
| Product is lost during work-up | Incorrect pH during neutralization. | Carefully adjust the pH of the quenched reaction mixture. The product is a weak base and may be soluble in acidic solutions. Ensure the solution is sufficiently basic (pH > 8) before extraction. |
| Emulsion formation during extraction. | Add a saturated brine solution to help break up the emulsion. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Product oils out during recrystallization | The solvent system is not optimal. | Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol, isopropanol) paired with an anti-solvent (e.g., water, hexane). |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation. | |
| Persistent impurities after recrystallization | Impurities have similar solubility to the product. | Perform a second recrystallization with a different solvent system. |
| If impurities are still present, column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexane. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dimethoxyquinolin-4-one (Precursor)
This protocol is based on the well-established Conrad-Limpach synthesis.
Materials:
-
3,4-Dimethoxyaniline
-
Diethyl malonate
-
Diphenyl ether (or another high-boiling solvent)
Procedure:
-
Condensation: A mixture of 3,4-dimethoxyaniline and diethyl malonate is heated. This reaction is typically performed without a solvent or in a high-boiling solvent.
-
Cyclization: The intermediate from the condensation step is added to a hot, high-boiling solvent such as diphenyl ether (typically around 250 °C) to induce cyclization.
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.
-
Purification: The crude 6,7-dimethoxyquinolin-4-one is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of 4-bromoquinoline from 4-hydroxyquinoline.[3]
Materials:
-
6,7-dimethoxyquinolin-4-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6,7-dimethoxyquinolin-4-one (1 equivalent) in anhydrous DMF.
-
Addition of Brominating Agent: Under a nitrogen atmosphere, slowly add phosphorus tribromide (1.05 - 1.2 equivalents) dropwise to the stirred solution. An exotherm may be observed, and the mixture may turn into a suspension.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the quenched mixture until the pH is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).
Visualizations
References
Impact of base selection on the outcome of 4-Bromo-6,7-dimethoxyquinoline cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Bromo-6,7-dimethoxyquinoline in palladium-catalyzed cross-coupling reactions. The selection of an appropriate base is critical for the success of these transformations, influencing reaction yield, rate, and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in the cross-coupling of this compound?
A1: The base plays multiple crucial roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, the base activates the boronic acid, facilitating the key transmetalation step.[1][2] For Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine nucleophile.[3][4] In Heck reactions, the base is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[5][6] The electron-donating methoxy groups on the quinoline ring make the C-Br bond more electron-rich, which can slow down the initial oxidative addition step.[7] A suitable base can help to promote the overall catalytic cycle and improve reaction efficiency.
Q2: What are the most common bases used for Suzuki-Miyaura coupling with this substrate?
A2: Inorganic bases are generally superior to organic bases for Suzuki-Miyaura reactions.[8] Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][9][10] The choice of base can be solvent-dependent and may require optimization for each specific reaction.
Q3: I am observing low to no conversion of my starting material. What is the likely cause?
A3: Low or no conversion can be attributed to several factors. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[11] Additionally, an inappropriate base may not be effectively promoting the catalytic cycle. Ensure your catalyst is active, the ligand is appropriate for the substrate, and experiment with different bases, starting with common choices like K₂CO₃ or K₃PO₄.[11]
Q4: What are common side reactions, and how can the choice of base mitigate them?
A4: Common side reactions include protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid.[12] Protodeboronation is often promoted by the presence of a base and water.[12] Using a weaker base or carefully controlling the amount of a stronger base can help to minimize this side reaction.[12] For base-sensitive functional groups, using a milder base like potassium fluoride (KF) might be beneficial.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective base | Screen a panel of bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be highly substrate and solvent dependent.[8][9] |
| Catalyst inhibition by the quinoline nitrogen | Consider using a ligand that can minimize this inhibition, such as bulky, electron-rich phosphine ligands.[11] | |
| Poor solubility of the base | Ensure the chosen base is sufficiently soluble in the reaction solvent. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.[7] | |
| Significant Side Product Formation (e.g., Protodeboronation) | Base is too strong or reaction conditions are too harsh | Try a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the reaction temperature.[12] |
| Presence of excess water | Ensure solvents are appropriately dried, especially if protodeboronation is a significant issue. | |
| Reaction is Sluggish or Stalls | Insufficient basicity to drive the catalytic cycle | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Cesium carbonate is often more soluble in organic solvents.[13] |
| Catalyst decomposition | High temperatures can lead to the formation of inactive palladium black.[12] If this is observed, consider a more stable catalyst system or lower the reaction temperature. |
Data Presentation: Impact of Base Selection on Yield
The following tables summarize the effect of different bases on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions for substrates analogous to this compound.
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 92 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole[10] |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 88 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole[10] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 85 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole[10] |
| 4 | Na₂CO₃ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | Not Specified | 0.5 | 98 | 4-Bromoanisole and phenylboronic acid[9] |
| 5 | NaOH | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | Not Specified | 1.5 | 40 | 4-Bromoanisole and phenylboronic acid[8] |
Table 2: Base and Ligand Effects in Buchwald-Hartwig Amination
| Entry | Base | Ligand | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes |
| 1 | Cs₂CO₃ | BINAP | Pd(OAc)₂ | 110 | 24 | 91 | 2-Bromofluorene and aniline[13] |
| 2 | K₃PO₄ | Xantphos | Pd(OAc)₂ | 110 | 17 | 85 | 2-Bromofluorene and aniline[13] |
| 3 | K₂CO₃ | Xantphos | Pd(OAc)₂ | 110 | 24 | 67 | 2-Bromofluorene and aniline[13] |
| 4 | K₃PO₄ | PPh₃ | Pd(OAc)₂ | 110 | 48 | 95 | 2-Bromofluorene and aniline[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the selected base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
4-Bromo-6,7-dimethoxyquinoline vs 4-Chloro-6,7-dimethoxyquinoline in Suzuki coupling
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the realm of synthetic organic chemistry, particularly in the construction of molecular scaffolds for pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of substrates, especially the nature of the halide, can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of two key building blocks, 4-bromo-6,7-dimethoxyquinoline and 4-chloro-6,7-dimethoxyquinoline, in the context of their performance in Suzuki coupling reactions.
Executive Summary: Reactivity and Performance
The established principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The reactivity trend generally follows the order: I > Br > Cl.[1][2] This is a direct consequence of the C-Br bond being weaker and therefore more susceptible to the initial, often rate-limiting, oxidative addition step by the palladium catalyst compared to the stronger C-Cl bond.
Consequently, This compound is the more reactive substrate. Experimental evidence, though not always in a direct side-by-side comparison, consistently shows that Suzuki couplings with aryl bromides proceed under milder conditions, often with lower catalyst loadings and shorter reaction times, to afford higher yields compared to their chloro counterparts.[2]
Reactions with 4-chloro-6,7-dimethoxyquinoline , while feasible, typically necessitate more forcing conditions to achieve comparable yields. This often involves higher temperatures, longer reaction times, and the use of more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to overcome the higher activation energy of the C-Cl bond cleavage.[3][4] Microwave-assisted synthesis can also be a valuable tool to accelerate these reactions.[5]
Quantitative Data Comparison
Table 1: Typical Reaction Conditions and Yields for Suzuki Coupling with Phenylboronic Acid
| Parameter | This compound (Expected) | 4-Chloro-6,7-dimethoxyquinoline (Reported for analogous compounds) |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | Dioxane/H₂O or DMF/H₂O |
| Temperature | 80-100 °C | 100-120 °C (or microwave irradiation) |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | >85% | 60-80% |
Table 2: Advanced Catalyst Systems for Challenging Aryl Chlorides
| Catalyst System | Ligand Type | Advantages |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High activity for aryl chlorides, often allowing for lower temperatures. |
| [(NHC)Pd(allyl)Cl] | N-Heterocyclic Carbene | Excellent for electron-rich and sterically hindered aryl chlorides.[6] |
| PEPPSI™-type catalysts | N-Heterocyclic Carbene | Air and moisture stable pre-catalysts, simplifying reaction setup.[7] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki coupling of both 4-bromo- and 4-chloro-6,7-dimethoxyquinoline with an arylboronic acid.
Protocol 1: Suzuki Coupling of this compound (Standard Conditions)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6,7-dimethoxyquinoline.
Protocol 2: Suzuki Coupling of 4-Chloro-6,7-dimethoxyquinoline (Optimized for Aryl Chlorides)
Materials:
-
4-Chloro-6,7-dimethoxyquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk flask, combine 4-chloro-6,7-dimethoxyquinoline, the arylboronic acid, and finely ground potassium phosphate.
-
In a separate vial, pre-mix the Palladium(II) Acetate and SPhos ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed 4:1 mixture of toluene and water via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general Suzuki coupling catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between 4-bromo- and 4-chloro-6,7-dimethoxyquinoline for Suzuki coupling depends on a balance of reactivity, cost, and the complexity of the desired final product.
-
This compound is the preferred substrate for routine Suzuki couplings due to its higher reactivity, which translates to milder reaction conditions, shorter reaction times, and generally higher yields with standard palladium catalysts.
-
4-Chloro-6,7-dimethoxyquinoline represents a more economical starting material but requires more specialized and often more expensive catalyst systems and more forcing conditions to achieve satisfactory results. It is a viable option when cost is a primary driver and the necessary catalytic expertise and equipment (e.g., microwave reactor) are available.
For challenging couplings involving the chloro-substrate, a thorough screening of modern, highly active catalyst systems is strongly recommended to optimize reaction conditions and maximize yield.
References
Comparing the reactivity of bromo- vs iodo-quinolines in palladium catalysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Quinolines are a prominent scaffold in pharmaceuticals and functional materials, and their functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of bromo- and iodoquinolines in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination. This comparison is supported by established chemical principles and representative experimental data to aid in strategic synthetic planning.
The fundamental principle governing the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order: I > Br > Cl > F.[1][2] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the haloarene to the palladium(0) complex. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. The carbon-iodine bond is weaker than the carbon-bromine bond, making iodoquinolines generally more reactive than their bromo- counterparts.[2] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.[2]
Quantitative Performance Comparison
Table 1: Suzuki-Miyaura Coupling
| Parameter | Bromoquinoline | Iodoquinoline (Projected) | Observations |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Iodoquinolines may require lower catalyst loadings due to higher reactivity. |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Milder bases are often sufficient for the more reactive iodo-substrate. |
| Typical Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O | A wider range of solvents can often be used with iodoquinolines. |
| Typical Temperature (°C) | 80 - 110 | Room Temperature - 80 | Iodoquinolines can often react at lower temperatures.[2] |
| Typical Reaction Time (h) | 12 - 24 | 2 - 12 | Shorter reaction times are generally expected for iodoquinolines.[2] |
| Representative Yield (%) | 75 - 95[1] | 85 - 99 | Higher yields are often achievable with iodoquinolines under optimized conditions.[2] |
Table 2: Heck Coupling
| Parameter | Bromoquinoline | Iodoquinoline (Projected) | Observations |
| Typical Catalyst System | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd(PPh₃)₄ | Similar catalysts are effective, but lower loadings may be possible for iodoquinolines. |
| Typical Base | NEt₃, K₂CO₃ | NEt₃, K₂CO₃ | The choice of base is often more critical for the less reactive bromoquinolines. |
| Typical Solvent | DMF, NMP, Acetonitrile | DMF, NMP, Acetonitrile | Reaction solvent can influence yield and selectivity for both substrates. |
| Typical Temperature (°C) | 100 - 140[1] | 80 - 120 | Milder heating is generally sufficient for the more reactive iodo-substrate. |
| Typical Reaction Time (h) | 12 - 24[1] | 6 - 18 | Faster reaction completion is expected for iodoquinolines. |
| Representative Yield (%) | 60 - 85 | 70 - 95 | Iodoquinolines are expected to provide higher yields. |
Table 3: Buchwald-Hartwig Amination
| Parameter | Bromoquinoline | Iodoquinoline (Projected) | Observations |
| Typical Catalyst System | Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAP | Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAP | The choice of ligand is crucial for both substrates, but iodoquinolines may be less demanding. |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong bases are typically required for both, but milder bases may be tolerated with iodo-substrates. |
| Typical Solvent | Toluene, 1,4-Dioxane | Toluene, 1,4-Dioxane | Anhydrous conditions are critical for the success of this reaction. |
| Typical Temperature (°C) | 80 - 120[1] | 60 - 100 | Lower reaction temperatures are often feasible for iodoquinolines. |
| Typical Reaction Time (h) | 12 - 24[1] | 4 - 16 | Iodoquinolines generally react faster. |
| Representative Yield (%) | 70 - 90[3] | 80 - 98 | Higher yields are anticipated for the more reactive iodo-substrate. |
Experimental Protocols
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions of haloquinolines. Note that the conditions for iodoquinolines are projected and may require optimization.
Suzuki-Miyaura Coupling of 3-Bromoquinoline (Representative Protocol)
To a solution of 3-bromoquinoline (1.0 mmol, 1.0 equiv) and the corresponding boronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (4 mL) and water (1 mL), Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol, 2.0 equiv) are added. The reaction mixture is then heated to 90-110 °C and stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Projected Adjustments for 3-Iodoquinoline: The reaction may proceed at a lower temperature (e.g., 60-80 °C) and may be complete in a shorter time (e.g., 2-8 hours). A lower catalyst loading (e.g., 1-2 mol%) might also be sufficient.
Heck Coupling of 3-Bromoquinoline (Representative Protocol)
In a sealed tube, 3-bromoquinoline (1.0 mmol), the desired alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NEt₃ (1.5 mmol) are combined in anhydrous DMF or NMP (5 mL). The tube is sealed and heated to 100-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[1]
Projected Adjustments for 3-Iodoquinoline: A lower reaction temperature (e.g., 80-100 °C) and a shorter reaction time (e.g., 6-12 hours) are likely to be effective.
Buchwald-Hartwig Amination of 3-Bromoquinoline (Representative Protocol)
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu (1.4-2.0 mmol). The tube is evacuated and backfilled with argon. Toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120 °C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated and the residue is purified by column chromatography.[1][3]
Projected Adjustments for 3-Iodoquinoline: The reaction may proceed efficiently at a lower temperature (e.g., 60-100 °C) and may require a shorter reaction time (e.g., 4-12 hours).
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
In the realm of palladium-catalyzed cross-coupling reactions, iodoquinolines consistently demonstrate higher reactivity compared to their bromoquinoline counterparts. This enhanced reactivity, stemming from the weaker carbon-iodine bond, allows for the use of milder reaction conditions, shorter reaction times, and often results in higher product yields. While bromoquinolines are viable and frequently more cost-effective substrates, iodoquinolines offer a distinct advantage in terms of reaction efficiency and are particularly beneficial in the synthesis of complex, sensitive molecules where minimizing harsh conditions is paramount. The choice between a bromo- and an iodoquinoline will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. However, for achieving high efficiency and mild reaction conditions, iodoquinolines represent the superior choice.
References
A Comparative Analysis of 4-Bromo-6,7-dimethoxyquinoline Derivatives and Gefitinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-bromo-6,7-dimethoxyquinoline derivatives and the established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document aims to objectively present available data, detail relevant experimental methodologies, and visualize key cellular pathways to inform future research and drug development in oncology.
Introduction: Targeting Cancer with Kinase Inhibitors
The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous anticancer agents. Gefitinib, a quinazoline-based molecule, is a well-established EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). More recently, derivatives of this compound have emerged as a promising class of compounds with potential anticancer properties. This guide explores the current understanding of these two classes of compounds, their mechanisms of action, and their relative biological activities based on available preclinical data.
Mechanism of Action
Gefitinib: A Selective EGFR Tyrosine Kinase Inhibitor
Gefitinib exerts its anticancer effect by selectively targeting the ATP-binding site of the EGFR tyrosine kinase. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. By competitively inhibiting ATP binding, Gefitinib blocks the autophosphorylation of EGFR and subsequent activation of pro-survival pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
This compound Derivatives: Emerging Anticancer Agents
While the precise mechanism of action for all this compound derivatives is not fully elucidated and may vary between analogs, some studies suggest that they may also function as kinase inhibitors. The quinoline scaffold is a common feature in many kinase inhibitors, and it is hypothesized that these derivatives could target various kinases involved in cancer progression, including potentially EGFR. Other research on structurally related 6,7-dimethoxyquinoline compounds has indicated that they may act as topoisomerase I inhibitors, interfering with DNA replication and leading to cancer cell death. Further investigation is required to fully characterize the molecular targets of this class of compounds.
Comparative Biological Activity: A Review of Preclinical Data
Direct comparative studies of this compound derivatives and Gefitinib are limited in the current literature. The following tables summarize available in vitro cytotoxicity data for representative compounds from different studies. It is crucial to note that these values are not from head-to-head comparisons and experimental conditions may vary.
In Vitro Cytotoxicity Data
Table 1: IC50 Values of this compound Derivatives and Analogs against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | >100 | |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U87 (Glioblastoma) | >100 | |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | LOX IMVI (Melanoma) | 0.116 | |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | SR (Leukemia) | 0.133 | |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | NCI-H226 (NSCLC) | 0.343 | |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | COLO 205 (Colon) | 0.401 |
Table 2: IC50 Values of Gefitinib against Various Cancer Cell Lines
| Cancer Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| NCI-H1299 (NSCLC) | Wild-Type | 14.23 | |
| A549 (NSCLC) | Wild-Type | 15.11 | |
| NCI-H1437 (NSCLC) | Wild-Type | 20.44 | |
| HeLa (Cervical) | Not Specified | 17.12 | |
| BGC-823 (Gastric) | Not Specified | 19.27 | |
| PC-9 (NSCLC) | Exon 19 Deletion | 0.015 | |
| HCC827 (NSCLC) | Exon 19 Deletion | 0.020 |
Note: The IC50 values for Gefitinib are highly dependent on the EGFR mutation status of the cancer cell line, with significantly higher potency observed in cells with activating EGFR mutations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and Gefitinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reaction Setup: In a 96-well plate, add the recombinant human EGFR enzyme, a specific peptide substrate, and the test compounds at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 value.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of novel anticancer compounds.
Caption: A logical workflow for the preclinical evaluation of novel anticancer compounds.
Conclusion and Future Directions
Gefitinib is a potent and selective EGFR inhibitor, particularly effective against cancers with activating EGFR mutations. The available preclinical data on this compound derivatives and related analogs suggest that this class of compounds also possesses significant anticancer activity. However, a direct and comprehensive comparison with established drugs like Gefitinib is necessary to fully ascertain their therapeutic potential.
Future research should focus on:
-
Head-to-head comparative studies: Performing in vitro and in vivo experiments that directly compare the efficacy of promising this compound derivatives with Gefitinib under identical conditions.
-
Mechanism of action elucidation: A more in-depth investigation into the specific molecular targets and signaling pathways modulated by these quinoline derivatives.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a broader range of analogs to optimize potency and selectivity.
By addressing these research gaps, the scientific community can better understand the potential of this compound derivatives as a novel class of anticancer agents.
In Vitro Anticancer Activity of Novel Quinoline Analogs: A Comparative Guide
The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, quinoline derivatives have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the in vitro anticancer activity of novel quinoline analogs, with a focus on derivatives of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline and a related 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline. The data presented is compiled from recent studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and potential of these compounds.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline analogs against various cancer cell lines. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.
| Compound ID | Structure | Cancer Cell Line | GI50 (µM) |
| 14m | 4-(3-(4-methylpiperazin-1-yl)propoxy)-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline | Melanoma (LOX IMVI) | 0.116[1][2] |
| Leukemia (SR) | 0.133[1] | ||
| Ovarian Cancer (NCI/ADR-RES) | 0.188[1] | ||
| Breast Cancer (T-47D) | 0.472[1] | ||
| Colon Cancer (COLO205) | 0.401[1] | ||
| CNS Cancer (SF-295) | 0.328[1] | ||
| Non-Small Cell Lung Cancer (NCI-H226) | 0.343[1] | ||
| Renal Cancer (CAKI-1) | 0.458[1] | ||
| 14h | 4-(3-morpholinopropoxy)-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline | Melanoma (LOX IMVI) | 0.227 |
| 14p | 4-(3-morpholinopropoxy)-2-(4-chlorophenyl)-6,7-dimethoxyquinoline | Melanoma (LOX IMVI) | 0.175 |
| WHI-P154 | 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | Glioblastoma (U373, U87) | Micromolar concentrations[3][4] |
| EGF-P154 | EGF conjugate of WHI-P154 | Glioblastoma | 0.813 ± 0.139[3][4] |
Experimental Protocols
NCI-60 Sulforhodamine B (SRB) Assay
The in vitro anticancer activity of the 4-alkoxy-2-aryl-6,7-dimethoxyquinoline analogs (compounds 14e-h and 14m-p) was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[1][2]
-
Cell Culture: The 60 different human tumor cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds were dissolved in DMSO.
-
Cell Plating: Cells were inoculated into 96-well microtiter plates.
-
Drug Treatment: After 24 hours, the cells were incubated with the test compounds at five different concentrations (10-fold dilutions).
-
Incubation: The plates were incubated for 48 hours.
-
Cell Staining: Adherent cells were fixed with trichloroacetic acid and stained with sulforhodamine B. Unbound dye was removed by washing.
-
Measurement: The bound stain was solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader.
-
Data Analysis: The GI50 values were calculated from dose-response curves.
Cytotoxicity Assay for WHI-P154
The cytotoxic activity of WHI-P154 and its EGF conjugate against human glioblastoma cell lines (U373 and U87) was evaluated.[3][4]
-
Cell Culture: Glioblastoma cells were maintained in appropriate culture medium.
-
Drug Treatment: Cells were treated with various concentrations of WHI-P154 or EGF-P154.
-
Cell Viability Assessment: The number of viable cells was determined using a standard method (e.g., MTT assay or trypan blue exclusion) after a specified incubation period.
-
Apoptosis Detection: Apoptotic cell death was confirmed by methods such as TUNEL staining or Annexin V-FITC/propidium iodide staining.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow for evaluating the anticancer activity of these novel quinoline analogs.
Caption: General workflow for the evaluation of anticancer activity.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Structure of 4-Bromo-6,7-dimethoxyquinoline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. For derivatives of 4-bromo-6,7-dimethoxyquinoline, a scaffold of interest in medicinal chemistry, confirming the exact three-dimensional arrangement of atoms is crucial for understanding its bioactivity and structure-activity relationships. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural validation, against alternative spectroscopic techniques.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound was not found in the reviewed literature, data from closely related analogs, such as 4-chloro-6,7-dimethoxyquinoline and 4-bromo-8-methoxyquinoline, offer valuable insights into the expected structural parameters.[1][2]
Comparative Crystallographic Data
The following table summarizes the crystallographic data for derivatives similar to this compound, providing a reference for expected values.
| Parameter | 4-Chloro-6,7-dimethoxyquinoline | 4-Bromo-8-methoxyquinoline[1] |
| Chemical Formula | C₁₁H₁₀ClNO₂ | C₁₀H₈BrNO |
| Molecular Weight | 223.65 g/mol | 238.08 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P bca |
| Unit Cell Dimensions | a = 12.5530 (17) Åb = 4.6499 (7) Åc = 18.274 (3) Åβ = 105.786 (2)° | a = 5.1615 (1) Åb = 12.1337 (6) Åc = 14.2436 (7) Å |
| Volume (V) | 1026.4 (3) ų | 892.05 (6) ų |
| Molecules per unit cell (Z) | 4 | 4 |
| Temperature | 296 K | 150 (1) K |
| R-factor | 0.037 | Not specified |
Experimental Protocol: Single-Crystal X-ray Diffraction
A generalized workflow for determining the crystal structure of a small molecule like a this compound derivative is as follows:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound, often through slow evaporation of the solvent, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (e.g., to 150 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[1] As the crystal is rotated, a detector collects the diffraction pattern.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[2]
Alternative Validation Methods: A Spectroscopic Approach
When single crystals suitable for X-ray diffraction cannot be obtained, a combination of spectroscopic methods is employed to confirm the structure of this compound derivatives. These techniques provide complementary information about the molecule's connectivity and electronic environment.
Comparative Spectroscopic Data
The following table outlines the expected spectroscopic data for this compound based on available information for this and related compounds.
| Technique | Data for this compound & Analogs |
| ¹H NMR | Spectra available for this compound.[3] |
| ¹³C NMR | Spectra available for this compound.[3] |
| Mass Spectrometry (MS) | Expected molecular ion peaks corresponding to the molecular weight (268.11 g/mol ) with a characteristic isotopic pattern for bromine.[4] |
| Infrared (IR) Spectroscopy | Spectra available for this compound.[3] |
| UV-Vis Spectroscopy | Quinoline derivatives typically show strong absorption in the UV region.[5] |
Experimental Protocols: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration, which helps in assigning protons and carbons to their positions in the molecule.[5]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Methodology:
-
Sample Introduction: Introduce the sample into a mass spectrometer via direct infusion, GC-MS, or LC-MS.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern to confirm the molecular formula.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C-H, C=C, C-O, and C-Br bonds.
-
Conclusion
While X-ray crystallography remains the definitive method for structural validation, a combination of spectroscopic techniques, including NMR, MS, and IR, provides a powerful and often more accessible alternative for confirming the structure of this compound derivatives. The data presented in this guide serves as a valuable resource for researchers in the synthesis and characterization of this important class of compounds.
References
Comparative study of different catalytic systems for Sonogashira coupling of 4-bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, where the quinoline moiety is a prevalent scaffold. The choice of the catalytic system is paramount for the successful and efficient synthesis of 4-alkynylquinolines from 4-bromoquinolines, influencing reaction yields, times, and overall process viability.
This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 4-bromoquinolines, supported by representative experimental data and detailed methodologies.
Comparative Performance of Catalytic Systems
The efficiency of the Sonogashira coupling of 4-bromoquinolines is highly dependent on the interplay between the palladium source, ligands, the presence or absence of a copper co-catalyst, the base, and the solvent. Below is a summary of the performance of different catalytic systems. The data is compiled from studies on 4-bromoquinolines and structurally related aryl bromides to provide a comparative overview.
| Catalyst System | Ligand | Co-Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Classical Systems | ||||||||
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | Toluene | RT - 80 | 6-20 | 85-95 | Standard, reliable conditions for a wide range of substrates.[1] |
| Pd(PPh₃)₄ | PPh₃ | CuI | i-Pr₂NH | THF | RT | 3 | ~89 | Good yields at room temperature, though Pd(PPh₃)₄ can be air-sensitive. |
| Pd(OAc)₂ / PPh₃ | PPh₃ | CuI | NHiPr₂ | DMF | 80 | 12 | ~90 | Alternative Pd(II) precursor that is reduced in situ.[1] |
| Copper-Free Systems | ||||||||
| Pd(OAc)₂ / SPhos | SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 80-90 | Bulky phosphine ligands are effective in copper-free protocols, minimizing homocoupling.[2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | DMSO | RT | 2-18 | ~92 | Modern precatalyst enabling room temperature coupling of challenging substrates.[2] |
| PdCl₂(PPh₃)₂ | PPh₃ | None | TBAF | None | 80-100 | 0.5-2 | 85-95 | Solvent-free conditions with TBAF as both base and phase-transfer agent.[3] |
| N-Heterocyclic Carbene (NHC) Ligand Systems | ||||||||
| (NHC)PdCl₂ | NHC | CuI | Cs₂CO₃ | DMF | RT | 12 | ~95 | NHC ligands can offer high stability and activity. |
| (NHC)Pd / (NHC)Cu | NHC | (NHC)Cu | K₂CO₃ | THF/H₂O | RT | 1-4 | 90-98 | Collaborative catalytic system with very low palladium loading.[4] |
| Heterogeneous Systems | ||||||||
| Pd/C | None | CuI | NaOH | Methanol | 100 | 0.1-0.2 | ~53 | Flow chemistry application; requires optimization for broader substrate scope.[5] |
| Pd/CuFe₂O₄ | None | (Cu in support) | K₂CO₃ | Ethanol | 70 | 1-2 | 90-95 | Magnetically separable nanocatalyst for easy recovery and reuse. |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Protocol 1: Classical Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a standard and widely used method for the Sonogashira coupling of aryl bromides.[1]
Materials:
-
4-Bromoquinoline (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol avoids the use of a copper co-catalyst, which can prevent the formation of alkyne homocoupling byproducts.[2]
Materials:
-
4-Bromoquinoline (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add 4-bromoquinoline to the tube.
-
Add anhydrous 1,4-dioxane.
-
Add the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the workflow and the underlying catalytic mechanisms, the following diagrams are provided.
Caption: Generalized experimental workflow for Sonogashira coupling.
Caption: Interconnected catalytic cycles in Sonogashira coupling.
References
- 1. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thalesnano.com [thalesnano.com]
Assessing the Kinase Inhibitory Profile of 4-Bromo-6,7-dimethoxyquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase inhibitory profile of compounds structurally related to 4-Bromo-6,7-dimethoxyquinoline. Due to the limited availability of specific data for this exact derivative, this guide focuses on the well-documented activities of analogous 4-anilino-6,7-dimethoxyquinazoline derivatives. This information serves as a valuable surrogate for predicting the potential targets and efficacy of the this compound scaffold. The quinoline and quinazoline cores are both prevalent in kinase inhibitor design, suggesting a high likelihood of overlapping biological activities.
Comparative Inhibitory Activity of Analogous Compounds
The following tables summarize the in vitro inhibitory activity of 4-anilino-6,7-dimethoxyquinazoline derivatives against key oncogenic kinases. These kinases are frequently implicated in tumor growth, proliferation, and angiogenesis.
| Compound/Derivative | Target(s) | IC50 Value | Cell Line | IC50 Value |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD153035) | EGFR | 0.025 nM | - | - |
| Vandetanib (ZD6474) | VEGFR2 | 40 nM | HUVEC (VEGF-stimulated proliferation) | 60 nM |
| VEGFR3 | 110 nM | PC-9 | 90 nM | |
| EGFR | 500 nM | A549 | 2.7 µM | |
| Calu-6 | 13.5 µM | |||
| Gefitinib (Iressa) | EGFR | - | A431 | 8.31 µM |
| Erlotinib (Tarceva) | EGFR | - | A431 | 8.31 µM |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. While a comprehensive kinase panel screen for a this compound derivative is not publicly available, data for related 4-anilinoquin(az)oline compounds suggest a degree of selectivity. For instance, some 4-anilinoquinolines have shown high affinity for Cyclin G Associated Kinase (GAK) with significant selectivity over other members of the Numb-associated kinase (NAK) sub-family.[1] However, derivatives of the 4-anilinoquinazoline scaffold have also demonstrated activity against a range of other kinases, including EGFR, ERBB2, and BUB1.[2] This suggests that while a primary target can often be identified, a broader screening approach is necessary to fully characterize the selectivity profile of any new derivative.
Targeted Signaling Pathways
Derivatives of 6,7-dimethoxyquinoline and the analogous 6,7-dimethoxyquinazoline are known to inhibit several key signaling pathways implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR pathway is a common driver of tumor growth.
Caption: Inhibition of the EGFR signaling pathway.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels.[4] Tumors require a blood supply to grow and metastasize, making VEGFR a key target in cancer therapy.
Caption: Inhibition of the VEGFR signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell motility, invasion, and proliferation. Aberrant c-Met signaling is associated with tumor metastasis.
Caption: Inhibition of the c-Met signaling pathway.
Src Family Kinase (SFK) Signaling
Src family kinases are non-receptor tyrosine kinases that play a role in various cellular processes, including cell adhesion, growth, and motility. They are often downstream effectors of receptor tyrosine kinases like EGFR.
Caption: Inhibition of the Src family kinase signaling pathway.
Experimental Protocols
To assess the kinase inhibitory profile of novel compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method for determining the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of each compound dilution.
-
Add the kinase in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of the potential kinase inhibitory profile of this compound derivatives based on the activity of closely related compounds. Further experimental validation is necessary to definitively characterize the potency and selectivity of this specific chemical scaffold.
References
- 1. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-6,7-dimethoxyquinolines
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-substituted-6,7-dimethoxyquinoline derivatives. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of how different substituents at the 4-position of the 6,7-dimethoxyquinoline core influence their biological activity against various targets, including c-Met, FLT3, and Topoisomerase I.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activities of different series of 4-substituted-6,7-dimethoxyquinolines. The data highlights the impact of substitutions at the 4-position on their inhibitory potency against different kinases and their antiproliferative effects on various cancer cell lines.
| Compound ID | 4-Position Substituent | Target | IC50 (µM) | Antiproliferative Activity (GI50/IC50 in µM) | Cell Lines | Reference |
| Series 1: 4-Anilinoquinolines with Benzimidazole Moiety | ||||||
| 12n | 4-(benzimidazol-6-ylamino)anilino | c-Met | 0.030 ± 0.008 | 7.3 ± 1.0 | A549 (lung cancer) | [1][2] |
| 6.1 ± 0.6 | MCF-7 (breast cancer) | [1] | ||||
| 13.4 ± 0.5 | MKN-45 (gastric cancer) | [1] | ||||
| Cabozantinib (Control) | - | c-Met | - | - | A549, MCF-7, MKN-45 | [1] |
| Series 2: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Derivatives | ||||||
| 12c | 4-((semicarbazido)aniline)oxy | FLT3 | 0.312 | >50 | HL-60, MV4-11 | [3] |
| 12g | 4-((semicarbazido)aniline)oxy | FLT3 | 0.384 | 1.12 / 0.02 | HL-60, MV4-11 | [3] |
| Cabozantinib (Control) | - | FLT3 | - | 1.35 / 0.01 | HL-60, MV4-11 | [3] |
| Series 3: 4-Alkoxy-2-arylquinolines | ||||||
| 14e-h, 14m-p | 4-(propoxy)-2-(p-substituted-phenyl) | Topoisomerase I | Moderate Inhibition | Sub-micromolar | NCI-60 Panel | [4][5] |
| 14m | 4-(propoxy)-2-(p-methoxyphenyl) | Topoisomerase I | - | 1.26 (full panel) | NCI-60 Panel | [4][5] |
| 0.875 | Colon Cancer | [4][5] | ||||
| 0.904 | Leukemia | [4][5] | ||||
| 0.926 | Melanoma | [4][5] | ||||
| 0.116 - 0.227 | LOX IMVI (Melanoma) | [4][5] | ||||
| Camptothecin (Control) | - | Topoisomerase I | - | - | - | [4] |
*IC50 and GI50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Lower values indicate higher potency. Data is presented as mean ± standard deviation where available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In vitro c-Met Kinase Assay
The inhibitory activity of the synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives against c-Met kinase was determined using the Caliper motility shift assay.[1] The experiments were conducted with cabozantinib serving as a positive control.[1] The results, expressed as IC50 values, were summarized from three independent experiments.[1]
In vitro Antiproliferation Assay (MTT Assay)
The antiproliferative activities of the synthesized compounds against various human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer), were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6] Cabozantinib was used as the positive control in these experiments.[1] The results were expressed as IC50 values, representing the concentration at which a 50% inhibition of cell growth was observed.[1]
FLT3 Kinase Assay
The enzymatic activity of FMS-like tyrosine kinase 3 (FLT3) was assessed to determine the inhibitory potential of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives.[3] The IC50 values were calculated from the dose-response curves to quantify the potency of the compounds as FLT3 inhibitors.[3]
Topoisomerase I-mediated DNA Cleavage Assay
The ability of the 4-alkoxy-2-arylquinolines to stabilize topoisomerase I-DNA cleavage complexes (TOP1ccs) was evaluated through a TOP1-mediated DNA cleavage assay.[4][5] This assay is crucial for identifying compounds that can induce cancer cell death by inhibiting the religation step of the topoisomerase I catalytic cycle.[4]
Mandatory Visualization
The following diagrams illustrate key concepts related to the structure-activity relationship of 4-substituted-6,7-dimethoxyquinolines.
HGF/c-Met Signaling Pathway
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility.[1] Its dysregulation is implicated in tumorigenesis and metastasis, making it a key target for anticancer drug development.[1] The 4-anilino-6,7-dimethoxyquinoline derivatives discussed in this guide have shown potent inhibitory activity against c-Met kinase.[1][2]
Caption: HGF/c-Met signaling pathway and the inhibitory action of 4-anilino-6,7-dimethoxyquinolines.
General Experimental Workflow for SAR Studies
The structure-activity relationship (SAR) studies of novel chemical entities typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This systematic approach is essential for identifying lead compounds with desired pharmacological properties.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 4-Bromo-6,7-dimethoxyquinoline: A Comparative Guide for Researchers
For Immediate Release
A comprehensive guide benchmarking the synthesis of 4-Bromo-6,7-dimethoxyquinoline, a key intermediate in the development of kinase inhibitors for cancer therapy, is now available for researchers, scientists, and drug development professionals. This guide provides an objective comparison of two primary synthetic methodologies, offering detailed experimental protocols, quantitative data analysis, and visual representations of experimental workflows and relevant signaling pathways.
This compound serves as a crucial building block in the synthesis of targeted cancer therapeutics, particularly inhibitors of key signaling pathways such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis.[1][2][3] The efficiency and scalability of its synthesis are therefore of significant interest to the medicinal chemistry community. This guide outlines and compares two distinct routes to this valuable compound, starting from readily available precursors: 3,4-dimethoxyacetophenone and 3,4-dimethoxyaniline.
Comparative Analysis of Synthetic Methodologies
The two primary routes for the synthesis of this compound are summarized below. Both pathways converge on the key intermediate, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently halogenated.
Method A commences with 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, and reductive cyclization to yield the 4-hydroxyquinoline intermediate.[4] Method B utilizes 3,4-dimethoxyaniline, which undergoes a reaction with diethyl malonate followed by cyclization to afford the same intermediate. The subsequent conversion to the final product involves a two-step halogenation process via a 4-chloro intermediate. An alternative approach, the Sandmeyer reaction, starting from a 4-amino precursor, is also considered as a potential route.
A detailed comparison of the two main synthetic routes is presented in the following tables, summarizing key quantitative data for each step.
Table 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reaction Time (h) |
| Method A | |||||
| Nitration | 3,4-Dimethoxyacetophenone | Nitric acid | 2-Nitro-4,5-dimethoxyacetophenone | 84.7 | - |
| Condensation | 2-Nitro-4,5-dimethoxyacetophenone | N,N-Dimethylformamide dimethyl acetal | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | - | - |
| Reductive Cyclization | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | Hydrogen, Catalyst | 4-Hydroxy-6,7-dimethoxyquinoline | 88.3 | 1-24 |
| Method B | |||||
| Condensation | 3,4-Dimethoxyaniline | Diethyl ethoxymethylenemalonate | Diethyl 2-((3,4-dimethoxyphenyl)amino)methylene)malonate | - | - |
| Cyclization | Diethyl 2-((3,4-dimethoxyphenyl)amino)methylene)malonate | Heat | 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylate | - | - |
| Hydrolysis & Decarboxylation | 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylate | KOH, Heat | 4-Hydroxy-6,7-dimethoxyquinoline | 90 | - |
Table 2: Halogenation of 4-Hydroxy-6,7-dimethoxyquinoline to this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reaction Time (h) |
| Chlorination | 4-Hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride | 4-Chloro-6,7-dimethoxyquinoline | 79.2 | 4-12 |
| Bromination (Halogen Exchange) | 4-Chloro-6,7-dimethoxyquinoline | HBr | This compound | - | - |
Note: Yield and reaction time for the bromination step via halogen exchange are not explicitly detailed in the reviewed literature and represent an area for further optimization.
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis of this compound are provided below.
Method A: From 3,4-Dimethoxyacetophenone
Step 1: Nitration of 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone is nitrated using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone.[4]
Step 2: Condensation with N,N-Dimethylformamide dimethyl acetal The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal.[4]
Step 3: Reductive Cyclization The product from the condensation step undergoes a hydrogenation reaction followed by molecular reductive cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[4]
Halogenation Sequence
Step 4: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline (1 equivalent) is reacted with phosphorus oxychloride (3.5 equivalents) in a suitable solvent at reflux for 4-12 hours. After cooling, the reaction mixture is carefully quenched with an ice-cold aqueous solution of potassium carbonate. The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-6,7-dimethoxyquinoline.[4]
Step 5: Bromination of 4-Chloro-6,7-dimethoxyquinoline (Proposed) While a specific protocol for this conversion was not found, a plausible method involves a halogen exchange reaction. 4-Chloro-6,7-dimethoxyquinoline can be treated with a source of bromide, such as hydrobromic acid or a metal bromide salt, in a suitable solvent and heated to facilitate the exchange of chlorine for bromine at the 4-position.
Alternative Halogenation: Sandmeyer-type Reaction
An alternative approach to introduce the bromine at the 4-position involves the synthesis of 4-amino-6,7-dimethoxyquinoline, which can then undergo a Sandmeyer-like reaction. This would involve diazotization of the amino group followed by treatment with a copper(I) bromide solution.
Visualizing the Process: Workflows and Pathways
To further clarify the synthetic strategies and the biological context of the target molecule, the following diagrams have been generated.
Caption: Comparative workflow of two synthetic routes to this compound.
The biological significance of this compound as a precursor for kinase inhibitors is rooted in its ability to be incorporated into molecules that target critical signaling pathways in cancer cells.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
This comparative guide provides a valuable resource for chemists and pharmacologists by presenting a clear and concise overview of the synthetic routes to this compound. While both primary methods offer viable pathways to the key 4-hydroxy intermediate, the choice of starting material and reaction conditions will depend on laboratory resources, cost considerations, and scalability requirements. The data presented herein, along with the detailed experimental protocols, will aid researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs. Further investigation into the direct bromination of the 4-chloro intermediate or the development of an efficient Sandmeyer-type reaction could offer more direct and potentially higher-yielding routes to the final product.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Comparative Cytotoxicity of 6,7-Dimethoxyquinoline Derivatives in Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 6,7-dimethoxyquinoline derivatives against several cancer cell lines. While specific data on 4-bromo-6,7-dimethoxyquinoline derivatives are limited in the reviewed literature, this document summarizes the available experimental data for structurally related compounds, offering valuable insights into the anticancer potential of the 6,7-dimethoxyquinoline scaffold. The information presented herein is intended to support further research and development of novel quinoline-based therapeutic agents.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 6,7-dimethoxyquinoline derivatives, providing a quantitative comparison of their cytotoxic potency across different human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | 14m | Leukemia (SR) | 0.133 | [1] |
| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [1] | ||
| Colon Cancer (COLO205) | 0.401 | [1] | ||
| CNS Cancer (SF-295) | 0.328 | [1] | ||
| Melanoma (LOX IMVI) | 0.116 | [1] | ||
| Ovarian Cancer (NCI/ADR-RES) | 0.188 | [1] | ||
| Renal Cancer (CAKI-1) | 0.458 | [1] | ||
| Breast Cancer (T-47D) | 0.472 | [1] | ||
| 6,7-Dimethoxy-4-anilinoquinolines | 12n | Lung Cancer (A549) | 7.3 ± 1.0 | [2] |
| Breast Cancer (MCF-7) | 6.1 ± 0.6 | [2] | ||
| Gastric Cancer (MKN-45) | 13.4 ± 0.5 | [2] | ||
| 6,7-Methylenedioxy-4-arylquinolin-2(1H)-one | 12e | Ovarian Cancer (2774) | Not specified, dose-dependent inhibition | [3] |
| Ovarian Cancer (SKOV3) | Not specified, dose-dependent inhibition | [3] |
Experimental Protocols
The evaluation of cytotoxicity for the 6,7-dimethoxyquinoline derivatives cited in this guide predominantly utilized the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[4] The amount of this purple product, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[5]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
6,7-Dimethoxyquinoline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the 6,7-dimethoxyquinoline derivatives in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the designated wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours under the same conditions. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for MTT Cytotoxicity Assay.
Derivatives of the 6,7-dimethoxyquinoline scaffold have been reported to exert their anticancer effects by targeting several key signaling pathways that are often dysregulated in cancer.[7] These include the inhibition of receptor tyrosine kinases like EGFR and c-Met, and interference with DNA replication through the inhibition of Topoisomerase I.[1][7]
Caption: Inhibition of the EGFR Signaling Pathway.
Caption: Inhibition of the HGF/c-Met Signaling Pathway.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Head-to-head comparison of different purification techniques for 4-Bromo-6,7-dimethoxyquinoline
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the reliability of experimental results and the quality of the final active pharmaceutical ingredient. 4-Bromo-6,7-dimethoxyquinoline is a key building block in the synthesis of various biologically active molecules. This guide provides an objective, head-to-head comparison of two common purification techniques for this compound: column chromatography and recrystallization. The performance of each method is evaluated with supporting, representative experimental data and detailed methodologies.
Performance Comparison: Column Chromatography vs. Recrystallization
The choice between column chromatography and recrystallization often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of the key performance metrics for each technique in the context of purifying this compound.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption of components onto a solid stationary phase. | Difference in solubility of the compound and impurities in a solvent at varying temperatures. |
| Initial Purity (Hypothetical) | ~85% | ~85% |
| Final Purity (Hypothetical) | >98% | >99% |
| Yield (Hypothetical) | 75-85% | 60-75% |
| Applicability | Effective for a wide range of impurities, including those with similar polarity to the product. Can separate non-crystalline solids and oils. | Best for crystalline solids where impurities have different solubility profiles. |
| Solvent Consumption | High | Moderate |
| Time Consumption | Can be relatively fast for small-scale purifications. | Can be time-consuming due to slow cooling and drying steps. |
| Scalability | More complex and costly to scale up. | Readily scalable for larger quantities.[1][2] |
Experimental Protocols
The following are detailed protocols for the purification of this compound using column chromatography and recrystallization.
Column Chromatography Protocol
This method is ideal for separating the target compound from a mixture of impurities with varying polarities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a mobile phase of 30% ethyl acetate in hexanes.
-
Column Packing:
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring even packing without air bubbles.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of a consistent volume.
-
-
Monitoring:
-
Monitor the collected fractions by TLC, using the same mobile phase as the eluent.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Recrystallization Protocol
Recrystallization is a highly effective technique for obtaining high-purity crystalline solids.
Materials and Equipment:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is suitable for this compound.
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat on a hot plate with stirring until the solid is completely dissolved.[3]
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization:
-
To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Workflows
The following diagrams illustrate the logical steps in each purification technique.
References
Efficacy of 6,7-Dimethoxyquinoline-Derived Kinase Inhibitors in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 6,7-dimethoxyquinoline-derived inhibitors in various cellular assays, with a focus on their potential as anticancer agents. The data presented is compiled from preclinical studies and aims to offer an objective overview of their performance against key cancer-related targets and cell lines. While the core structure of interest is 4-Bromo-6,7-dimethoxyquinoline, this guide focuses on derivatives synthesized from the closely related precursor, 4-chloro-6,7-dimethoxyquinoline, which serves as a versatile intermediate in the development of targeted therapies.[1]
Overview of 6,7-Dimethoxyquinoline Derivatives
The 6,7-dimethoxyquinoline scaffold is a key component in the design of various kinase inhibitors.[1][2] Its derivatives have been investigated for their potential to target several signaling pathways implicated in cancer progression, including those mediated by c-Met and Topoisomerase I.[2][3][4]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of selected 6,7-dimethoxyquinoline-derived inhibitors from published studies.
Table 1: c-Met Kinase Inhibition and Antiproliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives
A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole moiety have been identified as potent inhibitors of the c-Met tyrosine kinase.[2][5][6]
| Compound | c-Met IC50 (µM)[2][6] | A549 GI50 (µM)[2] | MCF-7 GI50 (µM)[2] | MKN-45 GI50 (µM)[2] |
| 12g | 0.085 ± 0.012 | >10 | >10 | >10 |
| 12n | 0.030 ± 0.008 | 0.25 ± 0.06 | 0.51 ± 0.09 | 0.12 ± 0.03 |
| Cabozantinib | 0.005 ± 0.001 | 0.15 ± 0.02 | 0.42 ± 0.05 | 0.03 ± 0.01 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Data are presented as mean ± SD (n=3).
Table 2: Antiproliferative Activity of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline Derivative (Compound 14m) as a Topoisomerase I Inhibitor
Compound 14m, a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative, has demonstrated potent anticancer activity across a wide range of cancer cell lines, acting as a Topoisomerase I inhibitor.[3][4]
| Cancer Type | Most Sensitive Cell Line | GI50 (µM)[3][4] |
| Leukemia | SR | 0.133 |
| Non-Small Cell Lung Cancer | NCI-H226 | 0.343 |
| Colon Cancer | COLO205 | 0.401 |
| CNS Cancer | SF-295 | 0.328 |
| Melanoma | LOX IMVI | 0.116 |
| Ovarian Cancer | NCI/ADR-RES | 0.188 |
| Renal Cancer | CAKI-1 | 0.458 |
| Breast Cancer | T-47D | 0.472 |
GI50 values represent the concentration causing 50% growth inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In vitro c-Met Kinase Assay
The inhibitory activity of the compounds against c-Met kinase was determined using the Caliper motility shift assay.[6]
Protocol:
-
Prepare a reaction mixture containing the c-Met enzyme, a substrate peptide, and ATP in a kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Cabozantinib is used as a positive control.[6]
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and measure the extent of substrate phosphorylation using the Caliper EZ Reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Assay (NCI-60 Cell Line Screening)
The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines.[3][4]
Protocol:
-
Plate the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at five different concentrations (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 hours).
-
After the incubation period, fix the cells with trichloroacetic acid.
-
Stain the cells with sulforhodamine B (SRB) dye.
-
Wash the plates to remove unbound dye and solubilize the bound dye with a Tris base solution.
-
Measure the optical density at a specific wavelength to determine cell viability.
-
Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-Met signaling pathway and the inhibitory action of 6,7-dimethoxyquinoline derivatives.
Caption: General experimental workflow for the synthesis and evaluation of 6,7-dimethoxyquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-6,7-dimethoxyquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromo-6,7-dimethoxyquinoline, a halogenated heterocyclic compound, ensuring compliance with safety regulations and minimizing environmental impact.
Essential Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All operations involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible.[1][3]
Waste Classification and Segregation: A Critical First Step
This compound is categorized as a halogenated organic compound.[2] As such, it is crucial to segregate this waste stream from others. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2] Cross-contamination with non-halogenated organic solvents or aqueous waste must be strictly avoided to ensure proper and safe disposal by waste management professionals.[2]
| Chemical Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 666734-51-6 |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
A summary of key identifiers for this compound.[4]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed and certified professional waste disposal service.[2] Laboratory personnel must adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.[5][6]
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: A chemically resistant container with a secure, leak-proof lid must be used. This container must be clearly labeled "Halogenated Organic Waste" and should explicitly list "this compound" as a component.[2]
-
Waste Collection: Carefully transfer the waste compound, including any contaminated materials such as absorbent pads, disposable labware (e.g., pipette tips, weighing boats), and cleaning materials, into the designated waste container.[2][3] To prevent overfilling, it is a general best practice not to exceed 80% of the container's capacity.[2]
-
Storage: The sealed waste container must be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.[2]
-
Documentation: Maintain a meticulous log of the accumulated waste. This log should include the chemical name, quantity, and the date of accumulation.[2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified waste management company.[2] Ensure that all documentation regarding the waste's contents is provided to the disposal service.
In the event of a spill, the material should be contained using an inert absorbent material like sand or silica gel. This absorbed material must then be collected and placed into a suitable, closed container for disposal as hazardous waste.[2]
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for managing hazardous waste.[6][7] This framework ensures that hazardous waste is handled safely from its generation to its final disposal.[7] States may also have their own specific regulations that are at least as stringent as federal laws.[6][7] It is the responsibility of the waste generator to ensure that their disposal practices are in full compliance with all applicable regulations.
Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 666734-51-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
